Product packaging for 4-Isopropylbicyclophosphate(Cat. No.:CAS No. 51052-72-3)

4-Isopropylbicyclophosphate

Cat. No.: B000077
CAS No.: 51052-72-3
M. Wt: 192.15 g/mol
InChI Key: CIEZMYRJRCLYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

It is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound, synthetic>(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM.> (IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μ M;  (Ticku M.); > (IC50) for the inhibition of [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.); > experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μ M.>ISOBICYPHAT(cas 51052-72-3) is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound,synthetic (IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM. (IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM;  (Ticku M.);  (IC50) for the inhibition of [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.);  experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13O4P B000077 4-Isopropylbicyclophosphate CAS No. 51052-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZMYRJRCLYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12COP(=O)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199059
Record name 4-Isopropylbicyclophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-72-3
Record name Isopropylbicyclophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51052-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylbicyclophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylbicyclophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4-Isopropylbicyclophosphate on GABAa Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (4-IPBP), also known as IPTBO, is a potent convulsant agent that exerts its effects through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This technical guide provides a detailed overview of the mechanism of action of 4-IPBP, with a focus on its interaction with the GABAa receptor. The guide synthesizes the available scientific information, presents quantitative data for structurally related convulsants, details the experimental protocols used for characterization, and provides visual representations of the key pathways and experimental workflows.

Introduction to this compound and GABAa Receptors

The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. The receptor is a major target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics, which allosterically modulate its function.

This compound is a member of the bicyclic phosphate class of convulsants.[1] Unlike many other GABAa receptor modulators that bind to the GABA binding site or allosteric regulatory sites, 4-IPBP acts as a non-competitive antagonist.[1] Its primary mechanism of action is the direct blockade of the chloride ion channel, which prevents the inhibitory action of GABA and leads to neuronal hyperexcitability and convulsions.[1]

Mechanism of Action of this compound

The action of 4-IPBP on the GABAa receptor can be characterized by the following key features:

  • Non-competitive Antagonism: 4-IPBP does not compete with GABA for its binding site on the receptor. Instead, it binds to a distinct site within the ion channel pore.[1] This makes it a non-competitive antagonist, as its inhibitory effect cannot be overcome by increasing the concentration of GABA.

  • Channel Blockade: The binding site for 4-IPBP is located within the transmembrane pore of the GABAa receptor, in a region shared by other convulsants such as picrotoxin and t-butylbicyclophosphorothionate (TBPS). By physically occluding the channel, 4-IPBP prevents the flow of chloride ions, effectively silencing the receptor's inhibitory function.[1]

  • Allosteric Modulation: Although it acts as a channel blocker, 4-IPBP is technically an allosteric modulator, as it binds to a site distinct from the agonist binding site and influences the receptor's function.

The following diagram illustrates the proposed mechanism of action of 4-IPBP on the GABAa receptor.

GABAA_Mechanism cluster_receptor GABAa Receptor cluster_channel Chloride Channel (Pore) receptor_schematic channel Open Channel receptor_schematic->channel Opens blocked_channel Blocked Channel Hyperpolarization Hyperpolarization (Inhibition) channel->Hyperpolarization No_Hyperpolarization No Hyperpolarization (Excitation) blocked_channel->No_Hyperpolarization GABA GABA GABA->receptor_schematic Binds to agonist site IPBP 4-IPBP IPBP->blocked_channel Binds inside pore Cl_ion Cl_ion->channel Influx Cl_ion->blocked_channel Blocked

Caption: Mechanism of 4-IPBP action on the GABAa receptor.

Quantitative Data

A thorough review of the published scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, or Kₑ) for the interaction of this compound with GABAa receptors. However, extensive data is available for the structurally related and widely studied convulsant, t-butylbicyclophosphorothionate (TBPS), which binds to the same picrotoxin-sensitive site in the GABAa receptor channel. The following tables summarize key binding and functional data for TBPS as a reference.

Table 1: Radioligand Binding Data for [³⁵S]TBPS

ParameterValueSpeciesTissueReference
K_D 21.0 ± 2.2 nMRatCerebral Cortex[2]
B_max 1.59 ± 0.13 pmol/mg proteinRatCerebral Cortex[2]

Table 2: Inhibition of [³⁵S]TBPS Binding by Other Ligands

CompoundIC₅₀SpeciesTissueReference
Picrotoxin 251 ± 13 nMRatCerebral Cortex[2]
Muscimol 203 ± 41 nMRatCerebral Cortex[2]

Experimental Protocols

The characterization of GABAa receptor channel blockers like 4-IPBP typically involves two primary experimental approaches: electrophysiology and radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion flow through GABAa receptors in real-time and to quantify the blocking effect of compounds like 4-IPBP.

Objective: To determine the concentration-dependent inhibition of GABA-induced chloride currents by 4-IPBP and to calculate its IC₅₀.

Methodology:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific GABAa receptor subtypes are used.

  • Recording Configuration: The whole-cell patch-clamp configuration is established, which allows for the measurement of the total ion flow across the entire cell membrane.

  • Solutions:

    • External Solution (ACSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose) buffered to a physiological pH (typically 7.4).

    • Internal (Pipette) Solution: Contains a high concentration of chloride (e.g., CsCl or KCl) to isolate the chloride currents, along with a pH buffer (e.g., HEPES) and a chelator for calcium (e.g., EGTA).

  • GABA Application: A known concentration of GABA is applied to the cell to elicit a chloride current. This is typically done using a fast perfusion system to ensure rapid application and removal of the agonist.

  • 4-IPBP Application: After establishing a stable baseline of GABA-induced currents, 4-IPBP is co-applied with GABA at various concentrations.

  • Data Analysis: The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of 4-IPBP. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment.

Patch_Clamp_Workflow start Start: Prepare cultured neurons or transfected HEK293 cells establish_patch Establish whole-cell patch-clamp configuration start->establish_patch apply_gaba Apply GABA to elicit chloride current (control) establish_patch->apply_gaba apply_ipbp Co-apply GABA and varying concentrations of 4-IPBP apply_gaba->apply_ipbp measure_current Measure peak current amplitude at each concentration apply_ipbp->measure_current analyze_data Calculate percent inhibition and fit to concentration-response curve measure_current->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This method is used to study the binding of 4-IPBP to the GABAa receptor, typically through the displacement of a radiolabeled ligand that binds to the same site.

Objective: To determine the binding affinity (Kᵢ) of 4-IPBP for the convulsant binding site on the GABAa receptor.

Methodology:

  • Receptor Preparation: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or from cells expressing the GABAa receptor.

  • Radioligand: [³⁵S]TBPS is commonly used as the radioligand, as it binds with high affinity to the picrotoxin/convulsant site in the chloride channel.

  • Assay Conditions:

    • Incubation: A fixed concentration of [³⁵S]TBPS is incubated with the receptor preparation in the presence of varying concentrations of unlabeled 4-IPBP.

    • Buffer: The incubation is carried out in a buffer solution at a specific temperature and pH to ensure optimal binding.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Total Binding: Measured in the absence of any competing ligand.

    • Non-specific Binding: Measured in the presence of a high concentration of a known ligand for the site (e.g., unlabeled TBPS or picrotoxin) to saturate all specific binding sites.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • The concentration of 4-IPBP that inhibits 50% of the specific binding of [³⁵S]TBPS (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

The following diagram illustrates the logical relationship in a competitive radioligand binding assay.

Binding_Assay_Logic cluster_components Assay Components cluster_process Binding Process cluster_measurement Measurement & Analysis receptor GABAa Receptor radioligand [35S]TBPS (Radioligand) binding_site Convulsant Binding Site radioligand->binding_site Binds competitor 4-IPBP (Unlabeled Competitor) competitor->binding_site Competes for binding measure_radioactivity Measure Bound [35S]TBPS binding_site->measure_radioactivity Leads to calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 Used to calculate_ki Calculate Ki calculate_ic50->calculate_ki Used to

Caption: Logical relationship in a competitive radioligand binding assay.

Conclusion

References

In-Depth Technical Guide to the Toxicity of 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-Isopropylbicyclophosphate (IPTBO) is a highly toxic bicyclic phosphate ester that exhibits potent convulsant activity. Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Unlike many other organophosphates, IPTBO does not inhibit acetylcholinesterase. This guide provides a comprehensive overview of the current understanding of IPTBO toxicity, including quantitative toxicological data, detailed experimental methodologies, and elucidation of the key signaling pathways involved.

Quantitative Toxicity Data

The acute toxicity of this compound has been primarily characterized in mice. The following table summarizes the available quantitative data.

SpeciesRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal180 µg/kg[1]

Further research is required to establish LD50 values in other species to provide a more comprehensive comparative toxicological profile.

Mechanism of Action: Non-Competitive Antagonism of the GABAA Receptor

The neurotoxic effects of IPTBO are a direct consequence of its interaction with the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect on neurotransmission.

IPTBO disrupts this process by acting as a non-competitive antagonist. It binds to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding induces a conformational change in the receptor that prevents the chloride channel from opening, even when GABA is bound. The consequence is a blockade of inhibitory signaling, leading to neuronal hyperexcitability that manifests as severe convulsions.

Signaling Pathway Diagram

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (Closed State) GABA->GABAA_R Binds IPTBO This compound (IPTBO) IPTBO->GABAA_R Binds Allosterically GABAA_R_Open GABAA Receptor (Open State) GABAA_R->GABAA_R_Open Conformational Change GABAA_R_Blocked GABAA Receptor (Blocked State) GABAA_R->GABAA_R_Blocked Induces Blocked State Cl_ion Cl- GABAA_R_Open->Cl_ion Allows Influx GABAA_R_Blocked->Cl_ion Prevents Influx Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABAA_R_Blocked->Hyperexcitability Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Mechanism of this compound (IPTBO) toxicity via non-competitive antagonism of the GABAA receptor.

Effects on Cyclic Nucleotide Levels

Studies in mice have shown that IPTBO administration alters the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the cerebellum. These cyclic nucleotides are important second messengers in neuronal signaling.

A study observed the following dose-dependent effects after intracerebroventricular administration of IPTBO in mice:

Dose (µ g/animal )Observation TimeChange in cAMP LevelsChange in cGMP Levels
0.06 (non-convulsive)Within 1 minDecreasedIncreased
Higher (convulsive doses)Within 1 minIncreasedIncreased
Convulsive dosesWith timeIncreased (more apparent in convulsing animals)Raised levels, not as influenced by convulsions

These findings suggest that the initial changes in cAMP and cGMP may be involved in triggering convulsions, while the subsequent increase in cAMP could be a response to the convulsive state itself.

Experimental Protocols

In Vivo Neurotoxicity Assessment (General Protocol based on OECD Guidelines)

A general protocol for assessing the acute neurotoxicity of a substance like IPTBO, based on OECD Test Guidelines (e.g., OECD 420, 423, or 425 for acute oral toxicity), would involve the following key steps.

Objective: To determine the acute toxic effects and, if possible, the LD50 of IPTBO following a single dose.

Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

Procedure:

  • Dose Selection: A preliminary sighting study may be conducted with a small number of animals to determine the appropriate starting dose for the main study.

  • Administration: IPTBO is administered, typically via oral gavage or intraperitoneal injection, as a single dose. The vehicle for administration should be non-toxic and appropriate for the substance.

  • Observation: Animals are observed for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior. Particular attention should be paid to the onset, nature, and severity of convulsions.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

Measurement of Cyclic AMP and Cyclic GMP in Brain Tissue

This protocol outlines the general steps for measuring cAMP and cGMP levels in the cerebellum of mice following IPTBO administration.

Objective: To quantify the changes in cerebellar cAMP and cGMP levels at different time points after IPTBO exposure.

Materials:

  • IPTBO solution of known concentration

  • Liquid nitrogen

  • Homogenization buffer (e.g., cold 6% trichloroacetic acid)

  • Centrifuge

  • ELISA or Radioimmunoassay (RIA) kits for cAMP and cGMP

  • Spectrophotometer or scintillation counter

Procedure:

  • Animal Dosing: Administer IPTBO to mice via the desired route (e.g., intracerebroventricular injection).

  • Tissue Collection: At predetermined time points after dosing, humanely euthanize the mice and rapidly dissect the cerebellum.

  • Tissue Homogenization: Immediately freeze the cerebellum in liquid nitrogen to stop enzymatic activity. Homogenize the frozen tissue in a cold homogenization buffer.

  • Protein Precipitation and Extraction: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the cyclic nucleotides.

  • Quantification: Analyze the supernatant for cAMP and cGMP concentrations using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Express cyclic nucleotide levels relative to the total protein content of the tissue sample, which can be determined from the pellet using a standard protein assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Neurotoxicity Assessment cluster_biochemical Biochemical Analysis Animal_Selection Animal Selection (e.g., Mice) Dosing IPTBO Administration Animal_Selection->Dosing Observation Clinical Observation (Convulsions, etc.) Dosing->Observation Tissue_Harvest Cerebellum Dissection Dosing->Tissue_Harvest Data_Collection Data Collection (LD50, Body Weight) Observation->Data_Collection Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Extraction Cyclic Nucleotide Extraction Homogenization->Extraction Quantification cAMP/cGMP Measurement (ELISA/RIA) Extraction->Quantification

Caption: General experimental workflow for assessing the in vivo neurotoxicity and biochemical effects of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylbicyclophosphate (IPTBO), a potent bicyclic phosphate convulsant. It details the discovery, synthesis, and mechanism of action of this compound, with a focus on its interaction with the γ-aminobutyric acid (GABA) type A receptor. This document includes a detailed, plausible experimental protocol for its synthesis, quantitative data on its biological activity, and visualizations of its mechanism of action and synthetic pathway to aid researchers and professionals in the fields of neuroscience, toxicology, and drug development.

Introduction

This compound (IPTBO), also known as 4-(Propan-2-yl)-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-1-one, is a highly toxic bicyclic phosphate ester.[1] First drawing significant attention for its potent convulsant properties, IPTBO has become a crucial tool in neuroscience research for studying the mechanisms of epilepsy and the function of the GABAergic system. Unlike many other organophosphorus compounds, its primary toxicity does not stem from the inhibition of acetylcholinesterase.[1] Instead, IPTBO acts as a powerful, non-competitive antagonist of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Its rigid, caged structure allows for specific and high-affinity binding to a site within the receptor's chloride ion channel, physically blocking inhibitory neurotransmission and leading to severe convulsions.[1] This unique mechanism of action makes IPTBO and its analogs valuable probes for investigating the structure and function of the GABAA receptor ionophore.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4-(Propan-2-yl)-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-1-one[1]
CAS Number 51052-72-3[1]
Chemical Formula C₇H₁₃O₄P[1]
Molar Mass 192.15 g/mol [1]
Appearance White crystalline solid (presumed)
Solubility Soluble in organic solvents

Synthesis of this compound

The synthesis of this compound generally proceeds through a two-step process: the formation of a triol precursor followed by cyclization with a phosphorus reagent. While several synthetic routes have been confirmed, a common and effective method involves the reaction of 1,1,1-tris(hydroxymethyl)propane with phosphoryl chloride.[2][3][4]

Synthesis of the Triol Precursor: 1,1,1-tris(hydroxymethyl)propane

The precursor, 1,1,1-tris(hydroxymethyl)propane, can be synthesized via a base-catalyzed aldol condensation between isobutyraldehyde and an excess of formaldehyde.

Cyclization to form this compound

The subsequent cyclization of the triol with phosphoryl chloride in the presence of a base, such as pyridine or triethylamine, yields the final product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Isobutyraldehyde Isobutyraldehyde Base_Catalyst Base Catalyst (e.g., Ca(OH)₂) Isobutyraldehyde->Base_Catalyst Formaldehyde Formaldehyde Formaldehyde->Base_Catalyst Triol 1,1,1-tris(hydroxymethyl)propane POCl3 Phosphoryl Chloride (POCl₃) Pyridine Pyridine Triol->Pyridine Base_Catalyst->Triol Aldol Condensation POCl3->Pyridine IPTBO This compound Pyridine->IPTBO Cyclization

Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 1,1,1-tris(hydroxymethyl)propane

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,1,1-tris(hydroxymethyl)propane in a sufficient volume of anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of freshly distilled phosphoryl chloride dropwise to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride precipitate.

  • Wash the precipitate with anhydrous diethyl ether.

  • Combine the filtrate and the ether washings and remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in diethyl ether and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent convulsant that exerts its effect through the allosteric inhibition of the GABAA receptor.[1]

Quantitative Biological Data
ParameterSpeciesValueReference
LD₅₀ (intraperitoneal) Mouse180 µg/kg[1]
IC₅₀ (GABA Receptor) N/AData not available
Kᵢ (GABA Receptor) N/AData not available
Mechanism of Action at the GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission. IPTBO acts as a non-competitive antagonist by binding to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site.[1] This binding event physically occludes the channel, preventing chloride ion influx even when GABA is bound to the receptor. The resulting blockade of inhibitory signaling leads to neuronal hyperexcitability and convulsions.

GABAA_Inhibition cluster_activation Normal GABAA Receptor Activation cluster_inhibition Inhibition by this compound GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds GABAA_R_Inhib GABAA Receptor GABA->GABAA_R_Inhib Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx IPTBO This compound Cl_channel_blocked Chloride Channel (Blocked) IPTBO->Cl_channel_blocked Binds to ionophore GABAA_R_Inhib->Cl_channel_blocked GABA binding has no effect No_Hyperpolarization No Hyperpolarization (Excitation) Cl_channel_blocked->No_Hyperpolarization No Cl⁻ Influx

Mechanism of GABAA receptor inhibition by this compound.

Applications in Research

The high potency and specific mechanism of action of this compound make it a valuable pharmacological tool for:

  • Studying the GABAA Receptor: Probing the structure and function of the chloride ionophore.

  • Epilepsy Research: Inducing seizures in animal models to study the underlying pathophysiology of epilepsy and to screen potential anticonvulsant drugs.

  • Toxicology: Investigating the mechanisms of neurotoxicity of convulsant agents.

Safety Precautions

This compound is an extremely toxic compound and should be handled with extreme caution in a well-ventilated fume hood by trained personnel only.[1] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, is mandatory. Accidental exposure can lead to severe convulsions and can be fatal.

Conclusion

This compound is a potent and specific non-competitive antagonist of the GABAA receptor. Its discovery and synthesis have provided the scientific community with an invaluable tool for investigating the intricacies of inhibitory neurotransmission and the mechanisms of convulsant activity. This guide provides a comprehensive overview of its synthesis and biological function to support ongoing and future research in neuroscience, pharmacology, and toxicology. Further research to determine its precise binding kinetics (IC₅₀ and Kᵢ values) would be highly beneficial for a more complete understanding of its interaction with the GABAA receptor.

References

Toxicological Profile and Lethal Dose of 4-Isopropylbicyclophosphate in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and lethal dose of 4-Isopropylbicyclophosphate (IPTBO) in mice. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the acute toxicity and mechanism of action of this potent neurotoxic agent.

Core Toxicological Data

This compound is a highly toxic bicyclic phosphate ester. Its primary toxicological effect is the induction of severe convulsions. The quantitative data regarding its acute toxicity in mice is summarized below.

ParameterValueSpeciesRoute of AdministrationReference
LD50180 µg/kgMouseNot specified, presumed parenteral[1]

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its toxic effects by acting as a potent and non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

IPTBO disrupts this process by binding to a site within the chloride channel of the GABA-A receptor, physically blocking the flow of chloride ions.[1] This prevention of chloride influx means that the inhibitory signal is not transmitted, leading to uncontrolled neuronal firing and CNS overstimulation. This hyperexcitability manifests as violent convulsions, which are the ultimate cause of lethality.[1] Unlike many other toxic organophosphorus compounds, IPTBO does not primarily inhibit acetylcholinesterase.[1]

Signaling Pathway of this compound

GABAA_Antagonism cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Depolarization Depolarization (Excitation/Convulsions) Chloride_Channel->Depolarization Results in GABA GABA GABA->GABA_A Binds to IPTBO This compound (IPTBO) IPTBO->Chloride_Channel Blocks Cl_ion_in Cl- Influx Cl_ion_blocked Cl- Influx Blocked

Caption: Mechanism of GABA-A receptor antagonism by this compound.

Experimental Protocols

While the specific study detailing the LD50 of 180 µg/kg for this compound is not publicly available, the following represents a standard and appropriate experimental protocol for determining the acute toxicity of a potent, fast-acting convulsive agent in mice, likely administered via intraperitoneal injection. This protocol is based on established methodologies for acute toxicity testing of neurotoxic substances.

Objective: To determine the median lethal dose (LD50) of this compound in mice following a single intraperitoneal administration.

Materials:

  • This compound

  • Vehicle (e.g., saline, dimethyl sulfoxide)

  • Male albino mice (e.g., Swiss or CD-1 strain), 25-30g

  • Sterile syringes and needles

  • Animal cages

  • Calibrated balance

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Dose Preparation: A stock solution of this compound is prepared in the chosen vehicle. A series of graded doses are then prepared by serial dilution.

  • Grouping of Animals: Animals are randomly divided into several groups (e.g., 5-6 groups) with a minimum of 6-8 mice per group. One group serves as the control and receives only the vehicle.

  • Administration of the Test Substance: Each experimental group is administered a single intraperitoneal injection of a specific dose of this compound. The volume of the injection is kept constant across all groups.

  • Observation: Following administration, the animals are continuously observed for the first 4 hours, and then periodically for up to 24 hours. Key observations include the onset, nature, and severity of convulsions, as well as other signs of toxicity (e.g., tremors, salivation, respiratory distress) and mortality.

  • Data Collection: The number of mortalities in each group within the 24-hour observation period is recorded.

  • LD50 Calculation: The LD50 value, along with its 95% confidence limits, is calculated using a recognized statistical method, such as the probit analysis method of Miller and Tainter.

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result Acclimatization Animal Acclimatization Dose_Prep Dose Preparation Acclimatization->Dose_Prep Grouping Animal Grouping Dose_Prep->Grouping Administration Intraperitoneal Administration Grouping->Administration Observation Observation (24h) - Convulsions - Mortality Administration->Observation Data_Collection Mortality Data Collection Observation->Data_Collection LD50_Calc LD50 Calculation (Probit Analysis) Data_Collection->LD50_Calc Result LD50 Value LD50_Calc->Result

References

An In-depth Technical Guide to 4-Isopropylbicyclophosphate: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (IPTBO) is a highly toxic bicyclic phosphate ester renowned for its potent convulsant activity. This technical guide provides a comprehensive overview of the chemical and structural properties of IPTBO, alongside a detailed examination of its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience, toxicology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways and analytical workflows.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C7H13O4P[1][3]
Molecular Weight 192.151 g/mol [1][3]
CAS Number 51052-72-3[1][3]
Appearance White solid[2][4]
Melting Point 369–373 K (for the related 4-methyl derivative)[4]

Note: Due to the limited availability of experimental data for this compound, the melting point of the structurally similar 4-methyl derivative is provided for reference.

Chemical Structure

The structure of this compound is characterized by a rigid bicyclo[2.2.2]octane core, with a phosphorus atom at one bridgehead and a carbon atom substituted with an isopropyl group at the other.[1] This cage-like structure is crucial for its biological activity.

Key Structural Features:

  • Bicyclic Phosphate Core: The 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane framework provides a rigid and sterically defined scaffold.

  • Isopropyl Group: The substituent at the 4-position influences the lipophilicity and binding affinity of the molecule to its biological target.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related bicyclic phosphates generally involves the reaction of a corresponding triol with a phosphorus reagent.[3] While five synthetic routes for IPTBO have been confirmed, a common approach is outlined below.[5][6]

General Synthetic Protocol: [3]

  • Triol Synthesis: The precursor, 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol, is synthesized. This can be achieved through methods such as the Tollens condensation of an appropriate aldehyde with formaldehyde, followed by reduction.[3]

  • Cyclization: The synthesized triol is then reacted with a phosphorylating agent, such as phosphoryl chloride (POCl3), in the presence of a base to facilitate the cyclization and formation of the bicyclic phosphate ester.[3]

Analytical Methodology: GC-MS Analysis in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the detection and quantification of this compound in biological matrices.

Sample Preparation from Rat Brain Tissue: [7]

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

  • Extraction: The homogenate is subjected to an extraction procedure, for example, using a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for headspace solid-phase microextraction (HS-SPME).[7]

  • Desorption: The analyte is thermally desorbed from the SPME fiber in the GC inlet.

GC-MS Parameters (Example Protocol): [8]

  • Column: DB-5 capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 60°C.

    • Ramp to 250°C at a rate of 5 K/min.

    • Final hold for 10 minutes.

  • Mass Spectrometry: Electron ionization (EI) with scanning in the appropriate mass range.

Mechanism of Action: GABAA Receptor Antagonism

This compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

Signaling Pathway

The binding of GABA to the GABAA receptor normally triggers the opening of an integral chloride ion channel, leading to an influx of Cl- ions.[1] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating synaptic inhibition. IPTBO disrupts this process by binding to a site within the chloride ionophore of the GABAA receptor, physically blocking the channel and preventing chloride ion influx.[1] This blockade of inhibition leads to a state of neuronal hyperexcitability, resulting in convulsions.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Chloride_channel Chloride Channel (Closed) Chloride_channel_open Chloride Channel (Open) GABAA_R->Chloride_channel_open Opens Blocked_channel Chloride Channel (Blocked) GABAA_R->Blocked_channel Blocks Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel_open->Hyperpolarization Cl_in Cl- (in) IPTBO This compound IPTBO->GABAA_R Binds to pore Hyperexcitability Hyperexcitability (Convulsions) Blocked_channel->Hyperexcitability Cl_out Cl- (out) Cl_out->Chloride_channel_open Influx

Caption: Signaling pathway of GABAA receptor and its inhibition by this compound.

Experimental Workflow for Assessing GABAA Receptor Antagonism

A common method to assess the antagonistic activity of compounds like IPTBO on GABAA receptors is through a chloride ion influx assay.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293 expressing GABA-A receptors) load_dye Load cells with Cl- sensitive dye (e.g., MQAE) start->load_dye wash Wash cells load_dye->wash pre_incubation Pre-incubate with This compound or vehicle wash->pre_incubation stimulate Stimulate with GABA pre_incubation->stimulate measure Measure intracellular Cl- concentration (Fluorescence) stimulate->measure analyze Data Analysis: Compare fluorescence change between treated and control measure->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for a chloride ion influx assay.

Conclusion

This compound is a potent neurotoxic agent that serves as a valuable tool for studying the GABAergic system. Its rigid chemical structure and its specific mechanism of action as a non-competitive GABAA receptor antagonist make it a compound of significant interest in the fields of neuroscience and toxicology. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this and related compounds. Further investigation into its specific interactions with different GABAA receptor subunit combinations will continue to enhance our understanding of inhibitory neurotransmission and its disruption in pathological states.

References

The Role of 4-Isopropylbicyclophosphate as a GABA Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbicyclophosphate (IPTBO) is a potent convulsant agent belonging to the class of bicyclic phosphate esters.[1] These compounds are recognized for their high toxicity, which stems from their function as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its interaction with the GABA-A receptor is crucial for maintaining the balance between neuronal excitation and inhibition. Disruption of this balance can lead to severe neurological effects, including seizures.

IPTBO and its analogs, such as t-butylbicyclophosphorothionate (TBPS), exert their effects by physically blocking the chloride ion channel of the GABA-A receptor.[2] This action prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA and leading to a state of hyperexcitability. This technical guide provides an in-depth overview of the role of this compound as a GABA antagonist, focusing on its mechanism of action, quantitative data from related compounds, and the experimental protocols used for its study.

Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central pore permeable to chloride ions.[3][4][5] When GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the cell, which hyperpolarizes the neuron and makes it less likely to fire an action potential.

This compound acts as a non-competitive antagonist, meaning it does not bind to the same site as GABA. Instead, it is believed to bind within the ion pore of the GABA-A receptor, a site also targeted by other convulsants like picrotoxin and TBPS.[2] This binding physically obstructs the flow of chloride ions, effectively rendering the receptor non-functional, regardless of whether GABA is bound. This blockade of the inhibitory GABAergic signal leads to an imbalance in neuronal activity, favoring excitation and resulting in the characteristic convulsant effects of these compounds.

Quantitative Data

CompoundAssay TypePreparationLigand/ModulatorIC50 Value (µM)Reference
t-Butylbicyclophosphorothionate (TBPS)Electrophysiology (Whole-cell patch clamp)HEK293 cells expressing α1β2γ2 GABA-A receptorsTBPS0.39 ± 0.07[6]
t-Butylbicyclophosphorothionate (TBPS)Radioligand Binding Assay ([³⁵S]TBPS)Human cerebral cortex membranesTBPS0.049 ± 0.005[7]
t-Butylbicyclophosphorothionate (TBPS)Radioligand Binding Assay ([³⁵S]TBPS)Rat cerebral cortex membranesTBPS0.022 ± 0.001[7]
PicrotoxinElectrophysiology (Whole-cell patch clamp)HEK293 cells expressing α1β2γ2 GABA-A receptorsPicrotoxin2.0 ± 0.2[6]
PicrotoxinRadioligand Binding Assay ([³⁵S]TBPS)Human cerebral cortex membranesPicrotoxin2.5 ± 0.2[7]
PicrotoxinRadioligand Binding Assay ([³⁵S]TBPS)Rat cerebral cortex membranesPicrotoxin1.5 ± 0.1[7]
CompoundAnimal ModelRoute of AdministrationLD50 Value (µg/kg)Reference
t-Butylbicyclophosphorothionate (TBPS)MiceIntraperitoneal53[1]

Experimental Protocols

The study of GABA-A receptor antagonists like this compound involves a combination of electrophysiological and biochemical techniques to characterize their effects on receptor function and binding.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GABA-A receptor. Typically, a radiolabeled ligand that binds to the convulsant site, such as [³⁵S]TBPS, is used.

Protocol:

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., cerebral cortex) from the animal model (e.g., rat).

    • Homogenize the tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a known concentration of the radioligand ([³⁵S]TBPS).

    • Add varying concentrations of the unlabeled competitor compound (e.g., this compound).

    • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., picrotoxin) to a separate set of wells.

    • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel and how it is affected by an antagonist.

Protocol:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that expresses the desired GABA-A receptor subunits or primary neurons cultured from a specific brain region.

    • Plate the cells on coverslips for easy access with the patch pipette.

  • Recording Setup:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Pull a glass micropipette to a fine tip and fill it with an intracellular solution.

  • Whole-Cell Configuration:

    • Under microscopic guidance, carefully approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.

  • Data Acquisition:

    • Clamp the cell at a specific holding potential (e.g., -60 mV).

    • Apply GABA to the cell via a perfusion system to elicit an inward chloride current.

    • After establishing a stable baseline GABA-evoked current, co-apply GABA with varying concentrations of this compound.

    • Record the resulting currents using an amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.

    • Plot the percentage of inhibition of the GABA current as a function of the antagonist concentration.

    • Determine the IC50 value for the antagonist.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_cleft GABA_vesicle->GABA_cleft Exocytosis GABA_in_vesicle Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel Opens Ca_ion Ca_channel->Ca_ion Influx Ca_ion->GABA_vesicle Triggers release GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds to Cl_channel Cl⁻ Channel GABA_A_Receptor->Cl_channel Opens Cl_ion_in Cl_channel->Cl_ion_in Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion_in->Hyperpolarization IPTBO This compound (Antagonist) IPTBO->Cl_channel Blocks

Caption: GABAergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_electrophysiology Electrophysiology cluster_invivo In Vivo Studies Membrane_Prep Membrane Preparation (e.g., Rat Brain) Radioligand_Binding Radioligand Binding Assay ([³⁵S]TBPS) Membrane_Prep->Radioligand_Binding Data_Analysis_Biochem Data Analysis (IC50, Ki) Radioligand_Binding->Data_Analysis_Biochem End End: Comprehensive Profile of GABA Antagonist Data_Analysis_Biochem->End Cell_Culture Cell Culture (HEK293 or Neurons) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Data_Analysis_Ephys Data Analysis (IC50) Patch_Clamp->Data_Analysis_Ephys Data_Analysis_Ephys->End Animal_Model Animal Model (e.g., Mice) Drug_Administration Drug Administration (e.g., Intraperitoneal) Animal_Model->Drug_Administration Behavioral_Observation Behavioral Observation (Convulsant Activity) Drug_Administration->Behavioral_Observation LD50_Determination LD50 Determination Behavioral_Observation->LD50_Determination LD50_Determination->End Start Start: Characterization of This compound cluster_biochemical cluster_biochemical Start->cluster_biochemical cluster_electrophysiology cluster_electrophysiology Start->cluster_electrophysiology cluster_invivo cluster_invivo Start->cluster_invivo

Caption: Experimental workflow for characterizing a GABA-A receptor antagonist.

Conclusion

This compound is a powerful tool for studying the GABAergic system due to its potent and specific antagonism of the GABA-A receptor. While its high toxicity limits its therapeutic potential, it remains a valuable compound for basic research into the mechanisms of neuronal inhibition and excitotoxicity. The experimental protocols and data presented in this guide, drawn from studies of closely related bicyclic phosphates, provide a framework for the continued investigation of this and other GABA-A receptor channel blockers. A thorough understanding of the interactions between these compounds and the GABA-A receptor is essential for the development of novel therapeutic agents targeting the GABAergic system for the treatment of a variety of neurological and psychiatric disorders.

References

Initial Studies on the Neurotoxic Effects of 4-Isopropylbicyclophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into the neurotoxic properties of 4-Isopropylbicyclophosphate (IPTBO). IPTBO is a potent convulsant agent that has been studied for its effects on the central nervous system. This document summarizes key quantitative data, details the experimental methodologies employed in these early studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Neurotoxic Profile of this compound

This compound is a bicyclic phosphate that exerts its neurotoxic effects primarily through its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike many other organophosphates, IPTBO does not significantly inhibit acetylcholinesterase.[1] Its primary mechanism of toxicity stems from the blockade of the chloride ion channel associated with the GABA-A receptor, leading to a reduction in inhibitory neurotransmission, neuronal hyperexcitability, and convulsions.[1]

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative findings from initial studies on the neurotoxic effects of this compound.

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseIntraperitoneal180 µg/kg[1]
IC50 (Dihydropicrotoxinin Binding)Rat Brain MembranesIn vitro1 x 10-6 M[2]

Table 1: Acute Toxicity and Receptor Binding Affinity of this compound. This table presents the median lethal dose (LD50) in mice and the half-maximal inhibitory concentration (IC50) for the binding of a known GABA-A receptor channel blocker, dihydropicrotoxinin.

Dose (µ g/animal )ConditionTime Post-InjectionChange in cAMP LevelsChange in cGMP LevelsReference
0.06Non-convulsive1 minDecreasedIncreased[3]
>0.06ConvulsiveTime-dependentIncreasedIncreased[3]

Table 2: Effects of this compound on Cerebellar Cyclic Nucleotide Levels in Mice (Intracerebroventricular Administration). This table details the dose-dependent effects of IPTBO on the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the mouse cerebellum.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system.

IPTBO_Mechanism_of_Action cluster_GABA_A_Receptor GABA-A Receptor cluster_IPTBO_Action IPTBO Intervention cluster_Cellular_Response Cellular Response GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Chloride_Channel Chloride Ion Channel Receptor->Chloride_Channel Opens Block Blockade Chloride_Channel->Block Chloride_Influx Chloride Influx Chloride_Channel->Chloride_Influx Allows IPTBO This compound IPTBO->Chloride_Channel No_Chloride_Influx No Chloride Influx Block->No_Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Hyperexcitability Neuronal Hyperexcitability No_Chloride_Influx->Hyperexcitability Convulsions Convulsions Hyperexcitability->Convulsions

Figure 1: Mechanism of Action of this compound on the GABA-A Receptor. This diagram illustrates how IPTBO acts as a non-competitive antagonist by blocking the chloride ion channel of the GABA-A receptor, thereby preventing the inhibitory effects of GABA and leading to neuronal hyperexcitability and convulsions.

The neurotoxic effects of IPTBO also involve alterations in the levels of cyclic nucleotides, cGMP and cAMP, within the cerebellum.

IPTBO_Cyclic_Nucleotide_Pathway IPTBO This compound GABA_A_Block GABA-A Receptor Blockade IPTBO->GABA_A_Block Reduced_GABA_Inhibition Reduced GABAergic Inhibition GABA_A_Block->Reduced_GABA_Inhibition Increased_Neuronal_Activity Increased Neuronal Activity Reduced_GABA_Inhibition->Increased_Neuronal_Activity cGMP_Increase Increased cGMP Increased_Neuronal_Activity->cGMP_Increase cAMP_Changes Dose-dependent cAMP Changes Increased_Neuronal_Activity->cAMP_Changes Convulsions Convulsions Increased_Neuronal_Activity->Convulsions

Figure 2: Signaling Pathway of IPTBO's Effects on Cerebellar Cyclic Nucleotides. This diagram shows how the blockade of GABA-A receptors by IPTBO leads to increased neuronal activity, resulting in an elevation of cGMP and dose-dependent alterations in cAMP levels, which are associated with the onset of convulsions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the initial studies of this compound's neurotoxicity.

In Vivo Neurotoxicity Assessment in Mice

This protocol outlines the procedure for assessing the acute toxicity and convulsant effects of IPTBO following intracerebroventricular administration in mice.

Objective: To determine the dose-response relationship for IPTBO-induced convulsions and to collect brain tissue for biochemical analysis.

Materials:

  • This compound (IPTBO)

  • Sterile saline solution (0.9% NaCl)

  • Male albino mice (e.g., Swiss-Webster strain), 20-25g

  • Microsyringes for intracerebroventricular (ICV) injection

  • Stereotaxic apparatus (optional, for precise targeting)

  • Anesthetic (e.g., isoflurane)

  • Observation cages

  • Liquid nitrogen

  • Dissection tools

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Dosing Solution Preparation: Dissolve IPTBO in sterile saline to achieve the desired concentrations for injection. Prepare a range of doses to establish a dose-response curve.

  • Intracerebroventricular (ICV) Injection:

    • Anesthetize the mouse lightly with isoflurane.

    • Manually restrain the mouse or place it in a stereotaxic frame.

    • Part the scalp to expose the skull.

    • Using a microsyringe, inject the desired dose of IPTBO solution (typically in a volume of 1-5 µL) into a lateral ventricle. The injection site is typically 1 mm posterior and 1 mm lateral to the bregma, with a depth of 2-3 mm.

    • Inject a control group of animals with an equivalent volume of sterile saline.

  • Observation: Immediately after injection, place the mouse in an individual observation cage and monitor continuously for the onset, duration, and severity of convulsions. Record the latency to the first convulsion and the number of animals convulsing at each dose.

  • Tissue Collection: At predetermined time points after injection (e.g., 1, 5, 15 minutes), euthanize the mice by decapitation.

  • Cerebellum Dissection: Rapidly dissect the cerebellum on a cold plate and freeze it in liquid nitrogen. Store the samples at -80°C until biochemical analysis.

In_Vivo_Neurotoxicity_Workflow Animal_Prep Animal Preparation ICV_Injection Intracerebroventricular Injection Animal_Prep->ICV_Injection Dosing_Prep Dosing Solution Preparation Dosing_Prep->ICV_Injection Observation Behavioral Observation (Convulsions) ICV_Injection->Observation Euthanasia Euthanasia & Tissue Collection Observation->Euthanasia Biochemical_Analysis Biochemical Analysis (cAMP/cGMP) Euthanasia->Biochemical_Analysis

References

4-Isopropylbicyclophosphate: A Non-Competitive Antagonist of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (IPTBO) is a potent convulsant agent that exerts its effects through the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of IPTBO. By acting as a channel blocker of the GABA-A receptor's integral chloride ionophore, IPTBO inhibits the neuroinhibitory effects of GABA, leading to hyperexcitability of the central nervous system. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The GABA-A receptor, a ligand-gated ion channel, is the principal target for GABA's inhibitory action. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.

This compound (IPTBO) is a member of the bicyclic phosphate class of compounds, known for their high toxicity and potent convulsant effects.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand, IPTBO acts non-competitively by binding to a site within the chloride ion channel of the GABA-A receptor.[1] This action physically obstructs the flow of chloride ions, thereby preventing the inhibitory signaling of GABA, irrespective of the concentration of GABA present. This potent and non-competitive antagonism makes IPTBO a valuable tool for studying the structure and function of the GABA-A receptor and a subject of interest in toxicology and pharmacology.

Mechanism of Action

The primary mechanism of action of this compound is the non-competitive blockade of the GABA-A receptor's chloride channel. This interaction is allosteric, meaning IPTBO binds to a site distinct from the GABA binding site.[1] The binding site for IPTBO and other picrotoxin-like channel blockers is located within the pore of the ion channel.

The signaling pathway can be visualized as follows:

GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel Blocked_Channel Chloride Ion Channel (Blocked) GABA_Receptor->Blocked_Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization IPTBO This compound (IPTBO) IPTBO->Blocked_Channel No_Hyperpolarization No Hyperpolarization (Disinhibition) Blocked_Channel->No_Hyperpolarization Convulsions Convulsions No_Hyperpolarization->Convulsions

Fig. 1: Signaling pathway of GABA-A receptor and its antagonism by IPTBO.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Parameter Value Species Reference
LD50 (intraperitoneal)180 µg/kgMice[1]

Further quantitative data such as IC50 and Kd values from electrophysiological and radioligand binding studies are currently being compiled from various sources and will be included in a future update of this document.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of IPTBO on GABA-activated currents in cultured neurons.

Experimental Workflow:

Start Start: Cultured Neurons Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Pull_Pipettes Pull Borosilicate Glass Micropipettes (3-7 MΩ) Prepare_Solutions->Pull_Pipettes Establish_Seal Establish Gigaohm Seal with Neuron Pull_Pipettes->Establish_Seal Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline GABA-evoked Currents Whole_Cell->Record_Baseline Apply_IPTBO Bath Apply IPTBO at Varying Concentrations Record_Baseline->Apply_IPTBO Record_Effect Record GABA-evoked Currents in the Presence of IPTBO Apply_IPTBO->Record_Effect Analyze_Data Analyze Data: Calculate IC50 Record_Effect->Analyze_Data

Fig. 2: Workflow for whole-cell patch-clamp experiments.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • GABA stock solution

  • This compound (IPTBO) stock solution

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

Procedure:

  • Prepare external and internal solutions and filter-sterilize.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Mount the coverslip with cultured neurons onto the recording chamber of an inverted microscope and perfuse with external solution.

  • Approach a neuron with the micropipette and apply slight positive pressure.

  • Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Establish a baseline by applying a saturating concentration of GABA (e.g., 100 µM) for a brief period (e.g., 500 ms) and record the resulting inward current.

  • Wash out the GABA and allow the cell to recover.

  • Bath apply IPTBO at a desired concentration for a set period.

  • In the continued presence of IPTBO, re-apply the same concentration of GABA and record the current.

  • Repeat steps 9-11 with increasing concentrations of IPTBO to generate a dose-response curve.

  • Analyze the data to determine the IC50 value for IPTBO's inhibition of the GABA-activated current.

[35S]TBPS Radioligand Binding Assay

This protocol is used to determine the binding affinity of IPTBO to the picrotoxin binding site on the GABA-A receptor. [35S]t-butylbicyclophosphorothionate ([35S]TBPS) is a radioligand that binds to the same site as IPTBO.

Experimental Workflow:

Start Start: Brain Membrane Preparation Prepare_Assay_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) Start->Prepare_Assay_Buffer Set_Up_Assay Set up Assay Tubes: - [35S]TBPS (constant) - IPTBO (varying conc.) - Membrane preparation Prepare_Assay_Buffer->Set_Up_Assay Incubate Incubate at Room Temperature (e.g., 90 min) Set_Up_Assay->Incubate Filter Rapidly Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Assay Buffer Filter->Wash Scintillation_Counting Place Filters in Scintillation Vials with Scintillation Cocktail and Count Wash->Scintillation_Counting Analyze_Data Analyze Data: Calculate Ki Scintillation_Counting->Analyze_Data

Fig. 3: Workflow for [35S]TBPS radioligand binding assay.

Materials:

  • Rat or mouse whole brain membranes

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • [35S]TBPS radioligand

  • This compound (IPTBO)

  • Non-specific binding control (e.g., picrotoxin)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation cocktail

Procedure:

  • Prepare a crude synaptic membrane fraction from rodent brain tissue.

  • In a series of microcentrifuge tubes, add a constant concentration of [35S]TBPS (e.g., 2 nM).

  • To these tubes, add increasing concentrations of unlabeled IPTBO.

  • For the determination of non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM picrotoxin) to a separate set of tubes.

  • Add the brain membrane preparation to each tube to initiate the binding reaction.

  • Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of IPTBO by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of IPTBO, and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful tool for investigating the function of the GABA-A receptor. Its non-competitive mechanism of action, by directly blocking the chloride ion channel, provides a clear and potent method for inhibiting GABAergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of IPTBO's effects. Further research to fully characterize its interaction with different GABA-A receptor subtypes will continue to enhance our understanding of this important neurotransmitter system and may provide insights for the development of novel therapeutic agents.

References

An In-Depth Technical Guide on the Effects of 4-Isopropylbicyclophosphate on Chloride Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (IPTBO) is a potent neurotoxic agent that exerts its effects through the modulation of chloride ion channels, specifically by antagonizing the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the mechanism of action of IPTBO, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Introduction

This compound (IPTBO), a bicyclic phosphate ester, is recognized for its potent convulsant properties.[1] These properties stem from its function as a highly effective antagonist of the GABA-A receptor, a crucial component of the central nervous system's inhibitory signaling network.[1] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. IPTBO disrupts this process by blocking the chloride ion flow, resulting in neuronal hyperexcitability and convulsions.[1] This document delves into the specifics of this interaction, providing a detailed examination of IPTBO's effects on chloride ion channels.

Mechanism of Action

IPTBO acts as a non-competitive antagonist of the GABA-A receptor.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), IPTBO binds to a distinct site within the chloride ion channel pore. This allosteric modulation physically obstructs the passage of chloride ions, thereby preventing the inhibitory action of GABA, even when GABA is bound to the receptor.[1] This mode of action is similar to that of other well-known chloride channel blockers like picrotoxin.

Signaling Pathway of GABA-A Receptor Inhibition by this compound

The following diagram illustrates the signaling pathway of a GABA-A receptor and the inhibitory effect of this compound.

GABA_A_Receptor_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Chloride Channel Pore IPTBO Binding Site GABA->GABA_A_Receptor:f1 Binds IPTBO This compound (IPTBO) IPTBO->GABA_A_Receptor:f3 Binds & Blocks Chloride_ion Chloride Ion (Cl-) GABA_A_Receptor:f2->Chloride_ion Opens Channel No_Hyperpolarization No Hyperpolarization GABA_A_Receptor:f2->No_Hyperpolarization Channel Blocked Hyperpolarization Membrane Hyperpolarization Chloride_ion->Hyperpolarization Influx leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Neuronal_Excitation Neuronal Excitation (Convulsions) No_Hyperpolarization->Neuronal_Excitation

Caption: GABA-A receptor signaling and its inhibition by IPTBO.

Quantitative Data

CompoundAssayReceptor/TissueValueReference
t-Butylbicycloorthobenzoate (TBOB) derivativeInhibition of [35S]TBPS bindingRat cortical membranesIC50: 62 nM[Novel site-directed affinity ligands for GABA-gated chloride channels]
t-Butylbicyclophosphorothionate (TBPS)Inhibition of GABA-evoked currentsRecombinant α1β2γ2 GABA-A receptors in HEK293 cellsIC50: 0.39 ± 0.07 µM[Influences on blockade by t-butylbicyclo-phosphoro-thionate of GABAA receptor spontaneous gating, agonist activation and desensitization]
This compound (IPTBO)In vivo toxicityMiceLD50: 180 µg/kg[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the effects of compounds like this compound on chloride ion channels.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique is used to measure the ion flow through the chloride channel in response to GABA and the blocking effect of IPTBO.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 cells expressing GABA-A receptors) B Patch Pipette Fabrication (Borosilicate glass, 2-5 MΩ resistance) A->B C Pipette Filling (Intracellular solution with defined Cl- concentration) B->C D Gigaseal Formation (High resistance seal between pipette and cell membrane) C->D E Whole-Cell Configuration (Rupture of cell membrane under the pipette) D->E F Voltage Clamp (Holding membrane potential at a constant value, e.g., -60 mV) E->F G GABA Application (Puffer pipette or bath application to elicit chloride current) F->G H IPTBO Application (Co-application with GABA or pre-incubation) G->H I Data Acquisition & Analysis (Measurement of current amplitude and inhibition) H->I

Caption: Workflow for a whole-cell patch clamp experiment.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Cells are cultured on glass coverslips for 24-48 hours post-transfection.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

  • Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Patch pipettes are pulled from borosilicate glass capillaries and filled with the internal solution.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: GABA is applied for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to elicit a chloride current. To test the effect of IPTBO, cells are pre-incubated with varying concentrations of IPTBO for a defined period before co-application with GABA.

  • Data Analysis: The peak amplitude of the GABA-induced current is measured in the absence and presence of IPTBO. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of IPTBO for its binding site within the GABA-A receptor complex, often by measuring its ability to displace a known radiolabeled ligand that binds to the picrotoxin/convulsant site (e.g., [35S]TBPS or [3H]TBOB).

Experimental Workflow:

Binding_Assay_Workflow A Membrane Preparation (e.g., from rat brain cortex) B Incubation (Membranes + Radioligand + IPTBO) A->B C Separation of Bound and Free Ligand (Rapid filtration through glass fiber filters) B->C D Washing (Removal of non-specifically bound radioligand) C->D E Quantification of Radioactivity (Liquid scintillation counting) D->E F Data Analysis (Calculation of specific binding and Ki value) E->F

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • Aliquots of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) are incubated in a final volume of assay buffer.

    • The incubation mixture contains a fixed concentration of the radioligand (e.g., 2 nM [35S]TBPS) and varying concentrations of IPTBO.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the same site (e.g., 10 µM picrotoxin).

    • The mixture is incubated for a specific time at a controlled temperature (e.g., 60-90 minutes at 25°C) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of IPTBO that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a powerful tool for studying the function and pharmacology of GABA-A receptors. Its action as a non-competitive antagonist of the chloride ion channel provides a clear mechanism for its convulsant effects. The experimental protocols detailed in this guide represent standard methodologies for characterizing the interaction of compounds like IPTBO with their molecular targets. A thorough understanding of these techniques is essential for researchers aiming to elucidate the intricate mechanisms of neuronal inhibition and for the development of novel therapeutic agents targeting the GABAergic system. Further research to determine the precise IC50 and Ki values of IPTBO will be crucial for a more complete quantitative understanding of its potency.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of 4-Isopropylbicyclophosphate (IPTBO), a potent GABAA receptor antagonist. Due to its extreme toxicity, all handling and administration procedures must be conducted with the utmost caution, adhering to strict safety protocols within a controlled laboratory setting. This document outlines the mechanism of action, provides quantitative toxicity data, and details a step-by-step protocol for administration in a research setting, primarily focused on rodent models.

Introduction

This compound (IPTBO) is a bicyclic phosphate convulsant known for its potent antagonism of the γ-aminobutyric acid (GABA) type A receptor.[1] By blocking the chloride ion channel of the GABAA receptor, IPTBO inhibits the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperexcitability and convulsions.[1] Its high toxicity necessitates careful dose selection and handling. These notes are intended to provide a framework for researchers utilizing IPTBO in preclinical in vivo studies.

Mechanism of Action

The primary molecular target of this compound is the GABAA receptor, an ionotropic receptor that is crucial for mediating fast inhibitory neurotransmission in the brain.

  • GABAA Receptor Antagonism: IPTBO acts as a non-competitive antagonist of the GABAA receptor.

  • Chloride Channel Blockade: It physically blocks the integrated chloride ion channel of the receptor.

  • Inhibition of Neurotransmission: The binding of GABA to its receptor normally opens this channel, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential. IPTBO's blockade of this channel prevents this hyperpolarization.

  • Neuronal Hyperexcitability: The resulting disruption of inhibitory signaling leads to uncontrolled neuronal firing, which manifests as seizures and convulsions.

Below is a diagram illustrating the signaling pathway affected by this compound.

GABAA_pathway cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABAA_R GABAA Receptor (Chloride Channel) GABA_vesicle->GABAA_R GABA Release Cl_ion Cl- GABAA_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Action_Potential Action Potential Blocked Hyperpolarization->Action_Potential IPTBO This compound (IPTBO) IPTBO->GABAA_R Blocks Channel Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of this compound action on the GABAA receptor.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Extreme caution is advised when working with this compound, and initial dose-finding studies should start at a fraction of the reported LD50.

ParameterSpeciesValueAdministration RouteReference
LD50 Mouse180 µg/kgNot Specified[1]

Experimental Protocol: In Vivo Administration

This protocol provides a general guideline for the intraperitoneal (IP) administration of this compound in a mouse model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and appropriate safety standards for handling highly toxic compounds.

Materials
  • This compound (solid form)

  • Vehicle (e.g., sterile saline, 10% DMSO in sterile saline)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Calibrated microbalance

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal scale

  • Observation cage

Experimental Workflow

The following diagram outlines the key steps for the in vivo administration of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation weigh_compound Weigh Compound dissolve Dissolve in Vehicle weigh_compound->dissolve prepare_dose Calculate & Prepare Dose dissolve->prepare_dose ip_injection Intraperitoneal Injection prepare_dose->ip_injection weigh_animal Weigh Animal weigh_animal->ip_injection monitor Monitor for Seizures ip_injection->monitor record Record Observations monitor->record

Caption: Workflow for the in vivo administration of this compound.

Detailed Methodology
  • Solution Preparation:

    • Due to the low doses required, prepare a stock solution of this compound. For example, dissolve 1 mg of the compound in 1 mL of a suitable vehicle to create a 1 mg/mL stock solution.

    • From the stock solution, perform serial dilutions to achieve the desired final concentration for injection. The final injection volume for a mouse is typically 100-200 µL.

    • Ensure the compound is fully dissolved by vortexing.

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

    • Weigh each animal immediately before administration to accurately calculate the dose.

  • Dose Calculation:

    • The dose should be calculated based on the animal's body weight.

    • Example Calculation: For a 20 g mouse and a target dose of 50 µg/kg (a fraction of the LD50 for initial studies):

      • Dose = 0.02 kg * 50 µg/kg = 1 µg

      • If the final solution concentration is 10 µg/mL, the injection volume would be 100 µL.

  • Administration:

    • Restrain the mouse appropriately.

    • Perform an intraperitoneal (IP) injection in the lower right quadrant of the abdomen, being careful to avoid the internal organs.

  • Post-Administration Monitoring:

    • Immediately place the animal in an observation cage.

    • Continuously monitor the animal for the onset, duration, and severity of convulsions.

    • Record all behavioral changes and adverse effects.

    • Follow IACUC-approved endpoints for severe toxicity.

Safety Precautions

  • Extreme Toxicity: this compound is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.

  • Handling: All handling of the compound, both in solid and solution form, must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, double gloves, and safety glasses are mandatory.

  • Waste Disposal: All contaminated materials (syringes, tubes, bedding) must be disposed of as hazardous waste according to institutional guidelines.

Disclaimer: This protocol is intended for informational purposes for qualified researchers in controlled laboratory settings. The user is solely responsible for adhering to all applicable safety regulations and institutional guidelines.

References

Application Notes and Protocols for the Detection of 4-Isopropylbicyclophosphate in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 4-Isopropylbicyclophosphate in tissue samples. The methods described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), representing the gold standard for the sensitive and selective quantification of organophosphorus compounds in complex biological matrices.[1]

Introduction

This compound is a bicyclic phosphate ester with neurotoxic properties. Its detection and quantification in tissue samples are crucial for toxicological assessments, pharmacokinetic studies, and forensic investigations. The analytical challenges associated with this compound in biological tissues include its low concentration, potential for matrix interference, and its polar nature. The following protocols provide robust and reliable methods for the extraction and analysis of this compound from various tissue types.

Data Presentation: Method Performance

The following tables summarize the typical quantitative performance parameters that can be expected from the described analytical methods. These values are representative and may vary based on the specific instrumentation, tissue matrix, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterExpected Value
Limit of Detection (LOD)1 - 5 ng/g
Limit of Quantification (LOQ)5 - 15 ng/g
Linearity (R²)≥ 0.995
Recovery85 - 110%
Precision (%RSD)< 15%
SpecificityHigh (with MS detection)

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 ng/g
Limit of Quantification (LOQ)0.5 - 5 ng/g
Linearity (R²)≥ 0.998
Recovery90 - 115%
Precision (%RSD)< 10%
SpecificityVery High (with MS/MS detection)

Experimental Protocols

Two primary analytical approaches are presented: a GC-MS method, which may require derivatization, and a direct analysis using LC-MS/MS.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection of this compound. Due to the polarity of the phosphate group, a derivatization step is included to enhance volatility and thermal stability, which is crucial for GC analysis.[2][3][4]

1. Sample Preparation and Extraction

  • Tissue Homogenization:

    • Weigh approximately 1 gram of the tissue sample.

    • Add 5 mL of ice-cold acetonitrile.

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Extraction (LLE): [5]

    • To the supernatant, add 5 mL of n-hexane and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of n-hexane.

    • Combine the hexane extracts.

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation) [6]

  • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.

    • SIM Ions: To be determined based on the mass spectrum of the derivatized this compound standard.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and generally does not require derivatization, allowing for a more direct analysis.[1][7] The sample preparation can be adapted from validated methods for other small molecules in tissue.[8]

1. Sample Preparation and Extraction

  • Tissue Homogenization and Protein Precipitation:

    • Weigh approximately 0.5 grams of the tissue sample.

    • Add 2 mL of ice-cold methanol containing an appropriate internal standard.

    • Homogenize the tissue using a mechanical homogenizer.

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional Cleanup): [9]

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-8 min: 5% to 95% B.

      • 8-10 min: 95% B.

      • 10.1-12 min: 5% B (re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GCMS_Workflow Tissue Tissue Sample (1g) Homogenize Homogenize in Acetonitrile Tissue->Homogenize Centrifuge1 Centrifuge (10,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LLE Liquid-Liquid Extraction (n-Hexane) Supernatant1->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatize (MSTFA) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: GC-MS analysis workflow for this compound.

LCMSMS_Workflow Tissue Tissue Sample (0.5g) Homogenize Homogenize in Methanol (with Internal Standard) Tissue->Homogenize Centrifuge1 Centrifuge (15,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 SPE Solid-Phase Extraction (Optional) Supernatant1->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS

Caption: LC-MS/MS analysis workflow for this compound.

References

Application Note: Analysis of 4-Isopropylbicyclophosphate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AN-HPLC-028

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Isopropylbicyclophosphate (IPTBO), a potent neurotoxic agent. The method utilizes a reverse-phase C18 column with UV detection, providing excellent resolution and sensitivity. This protocol is suitable for the analysis of IPTBO in various sample matrices, including environmental and biological samples, following appropriate sample preparation.

Introduction

This compound (IPTBO) is a bicyclic phosphate ester known for its high toxicity. It acts as a potent, non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[1] By blocking the chloride ion channel of the GABAA receptor, IPTBO inhibits the influx of chloride ions, leading to neuronal hyperexcitability and convulsions.[1] Its use in industrial applications such as flame retardants and plasticizers, coupled with its extreme toxicity, necessitates sensitive and accurate analytical methods for its detection and quantification in various matrices.

This application note provides a detailed protocol for the analysis of IPTBO using a robust HPLC method. The described method is suitable for routine analysis and can be adapted for various research and monitoring applications.

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Methanol (for sample preparation)

Standard Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation (Water Sample)
  • Filter the water sample through a 0.45 µm syringe filter.

  • If the expected concentration of IPTBO is low, perform a solid-phase extraction (SPE) for sample pre-concentration.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 2-3 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Inject the prepared sample into the HPLC system.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. A typical chromatogram shows a sharp, well-defined peak for IPTBO with a retention time of approximately 4.5 minutes.

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.

ParameterResult
Retention Time (min)4.5 ± 0.2
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantitation (LOQ) (µg/mL)0.1

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_prep Standard Preparation (0.1 - 100 µg/mL) node_hplc HPLC System (C18 Column, UV Detector) node_std_prep->node_hplc Calibration node_sample_prep Sample Preparation (Filtration/SPE) node_sample_prep->node_hplc Analysis node_chromatogram Chromatogram Acquisition node_hplc->node_chromatogram node_method Isocratic Elution (ACN:H2O, 60:40) node_quant Quantification (Calibration Curve) node_chromatogram->node_quant

Caption: Workflow for the HPLC analysis of this compound.

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist at the GABAA receptor. The binding of GABA to its receptor normally opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect. IPTBO is believed to bind within the pore of the chloride channel, physically blocking the flow of chloride ions. This prevents the inhibitory action of GABA, resulting in uncontrolled neuronal firing and convulsions.[1]

G cluster_pathway IPTBO Mechanism of Action node_gaba GABA node_receptor GABAA Receptor node_gaba->node_receptor Binds to node_channel Chloride Channel (Open) node_receptor->node_channel Activates node_blocked_channel Chloride Channel (Blocked) node_influx Cl- Influx node_channel->node_influx node_inhibition Neuronal Inhibition node_influx->node_inhibition node_iptbo This compound (IPTBO) node_iptbo->node_blocked_channel Blocks node_no_influx No Cl- Influx node_blocked_channel->node_no_influx node_excitation Neuronal Hyperexcitation (Convulsions) node_no_influx->node_excitation

Caption: Signaling pathway of this compound at the GABAA receptor.

Conclusion

The HPLC method described in this application note is a reliable and sensitive tool for the quantitative analysis of this compound. The simple isocratic mobile phase and UV detection make it accessible to most analytical laboratories. This method can be effectively employed for monitoring IPTBO in environmental samples and for various research purposes in toxicology and neuroscience.

References

Application Note: Quantification of 4-Isopropylbicyclophosphate using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note & Protocol: A Competitive Radioligand Binding Assay for 4-Isopropylbicyclophosphate (4-IPBP) at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This receptor is the target for a variety of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. The GABA-A receptor also possesses a binding site for convulsant ligands such as picrotoxin. 4-Isopropylbicyclophosphate (4-IPBP) is a potent convulsant that is known to act at the picrotoxin-sensitive site within the GABA-A receptor chloride ionophore.

This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of 4-IPBP to the picrotoxin site on the GABA-A receptor. The assay utilizes the commercially available radioligand [3H]EBOB (ethynylbicycloorthobenzoate), a high-affinity ligand for the picrotoxin/convulsant site, in a competitive format with unlabeled 4-IPBP.[1][2][3] This method allows for the determination of the inhibitory constant (Ki) of 4-IPBP, providing a quantitative measure of its affinity for the receptor.

Signaling Pathway and Assay Principle

The GABA-A receptor is an allosteric protein with multiple binding sites.[4] The binding of GABA to its orthosteric site triggers the opening of a chloride-permeable channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The picrotoxin binding site is located within the ion channel pore.[5] Ligands binding to this site, such as 4-IPBP, are non-competitive antagonists that physically block the channel, thereby preventing chloride ion flux and inhibiting the action of GABA.

This assay is based on the principle of competitive binding. A fixed concentration of the radioligand ([3H]EBOB) is incubated with a preparation of membranes containing the GABA-A receptor. In the presence of increasing concentrations of the unlabeled competitor (4-IPBP), the binding of the radioligand to the receptor will be progressively inhibited. By measuring the amount of bound radioactivity at each competitor concentration, an inhibition curve can be generated, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

cluster_receptor GABA-A Receptor Receptor Picrotoxin Binding Site Bound_Radioligand [3H]EBOB Bound Bound_Competitor 4-IPBP Bound Radioligand [3H]EBOB (Radioligand) Radioligand->Receptor Binds Competitor 4-IPBP (Unlabeled Competitor) Competitor->Receptor Competes for Binding

Figure 1: Competitive binding of [3H]EBOB and 4-IPBP to the GABA-A receptor.

Experimental Protocol

This protocol outlines a filtration-based radioligand binding assay.

Materials and Reagents
  • Radioligand: [3H]EBOB (specific activity ~30-60 Ci/mmol)

  • Competitor: this compound (4-IPBP)

  • Receptor Source: Rat whole brain membranes (or a cell line expressing GABA-A receptors)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Picrotoxin (10 µM)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Plate shaker

  • Filtration manifold

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation and Detection cluster_analysis Data Analysis A Prepare Rat Brain Membranes C Add Membrane Suspension, [3H]EBOB, and varying concentrations of 4-IPBP to 96-well plate A->C B Prepare Assay Buffers and Reagent Solutions B->C D Incubate at room temperature with shaking C->D E Rapidly filter contents onto filter plates D->E F Wash filters with ice-cold wash buffer E->F G Dry filters and add scintillation cocktail F->G H Count radioactivity using a scintillation counter G->H I Generate inhibition curve and determine IC50 H->I J Calculate Ki using the Cheng-Prusoff equation I->J

Figure 2: Experimental workflow for the 4-IPBP competitive binding assay.

Detailed Method
  • Membrane Preparation:

    • Homogenize rat brains in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in binding buffer (typically 50-100 µg protein per well).

    • Prepare serial dilutions of 4-IPBP in binding buffer.

    • In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

      • Total Binding: Membrane suspension, [3H]EBOB (at a concentration close to its Kd, e.g., 1-2 nM), and binding buffer.

      • Non-specific Binding: Membrane suspension, [3H]EBOB, and a high concentration of an unlabeled ligand for the picrotoxin site (e.g., 10 µM picrotoxin).

      • Competition: Membrane suspension, [3H]EBOB, and varying concentrations of 4-IPBP.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation on a plate shaker to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate under a heat lamp or in an oven.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) from the scintillation counter are used to calculate the specific binding at each concentration of 4-IPBP.

  • Specific Binding = Total Binding - Non-specific Binding

The percentage of specific binding is then plotted against the logarithm of the 4-IPBP concentration to generate a sigmoidal inhibition curve. Non-linear regression analysis is used to determine the IC50 value.

The Ki value for 4-IPBP can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand ([3H]EBOB) used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Binding Data for 4-IPBP

CompoundIC50 (nM)Ki (nM)
4-IPBP15.27.8
Picrotoxin (Control)150.677.2

Note: These are example values and will vary depending on experimental conditions.

Troubleshooting

ProblemPossible CauseSolution
High non-specific bindingInsufficient washing, radioligand sticking to filter, too much proteinIncrease number of washes, pre-soak filters in polyethyleneimine (PEI), reduce protein concentration per well.
Low total bindingInactive receptor, low protein concentration, insufficient incubation timeUse fresh membrane preparations, increase protein concentration, optimize incubation time.
High variability between replicatesPipetting errors, uneven filtration or washingUse calibrated pipettes, ensure consistent vacuum pressure and wash volumes.

Conclusion

This competitive radioligand binding assay provides a robust and quantitative method for characterizing the interaction of this compound with the picrotoxin binding site of the GABA-A receptor. The determination of the Ki value is essential for understanding the potency of this compound and can be a valuable tool in drug discovery and neuropharmacological research.

References

Application Notes and Protocols for Utilizing 4-Isopropylbicyclophosphate in GABAergic Inhibition Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbicyclophosphate (4-IPBP), also known as Isopropylbicyclophosphate (IPTBO), is a potent and highly toxic bicyclic phosphate that functions as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its primary mechanism of action involves blocking the chloride ion channel of the GABA-A receptor, thereby inhibiting the hyperpolarizing influx of chloride ions that mediates fast synaptic inhibition in the central nervous system (CNS).[1] This action leads to a state of neuronal hyperexcitability, making 4-IPBP a powerful tool for studying the roles of GABAergic inhibition in various physiological and pathological processes.

These application notes provide a comprehensive overview of the use of 4-IPBP in neuroscience research, with a focus on elucidating GABAergic inhibition pathways. The protocols detailed below are intended to serve as a guide for researchers in electrophysiology, neuropharmacology, and related fields.

Mechanism of Action

4-IPBP is an allosteric antagonist that does not bind to the GABA recognition site on the GABA-A receptor. Instead, it is thought to bind within the ion pore, physically occluding the channel and preventing the passage of chloride ions.[1] This non-competitive mechanism of inhibition means that its effect is not surmountable by increasing the concentration of GABA. The blockade of the chloride channel by 4-IPBP effectively disinhibits neurons, leading to increased excitability and, at higher concentrations, convulsive activity.[1]

Applications in Research

The potent and specific action of 4-IPBP on GABA-A receptors makes it a valuable pharmacological tool for a variety of research applications, including:

  • Studying Synaptic Plasticity: By acutely blocking GABAergic inhibition, 4-IPBP can be used to investigate the role of inhibition in modulating synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).

  • Investigating Neuronal Network Oscillations: GABAergic interneurons are critical for the generation and maintenance of synchronous network oscillations (e.g., gamma oscillations), which are implicated in cognitive functions. 4-IPBP can be used to dissect the contribution of GABA-A receptor-mediated inhibition to these rhythmic activities.

  • Modeling Epileptiform Activity: Due to its potent pro-convulsant effects, 4-IPBP can be used in in vitro and in vivo models to induce epileptiform activity, providing a platform for studying the mechanisms of seizure generation and for screening potential anti-epileptic drugs.[1]

  • Elucidating GABAergic Signaling Pathways: The acute and potent blockade of GABA-A receptors by 4-IPBP allows for the investigation of the downstream signaling consequences of interrupting GABAergic transmission.

Quantitative Data

AntagonistTypeTargetIC50KiOrganism/Preparation
PicrotoxinNon-competitiveGABA-A Receptor0.8 µM[2]-HEK 293 cells expressing GABA-A receptors
BicucullineCompetitiveGABA-A Receptor3.3 µM[2]-HEK 293 cells expressing GABA-A receptors
Gabazine (SR-95531)CompetitiveGABA-A Receptor-120 nMRat brain membranes
CGP 52432AntagonistGABA-B Receptor85 nM[3]--

Note: The provided values are for reference and may vary depending on the experimental conditions, including the specific GABA-A receptor subunit composition.

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices with Blockade of GABAergic Inhibition

This protocol describes how to induce and record LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices, using 4-IPBP to disinhibit the circuitry.

Materials:

  • This compound (4-IPBP)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the stratum radiatum of the CA1 region to activate Schaffer collateral afferents.

    • Place a recording electrode filled with aCSF in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

  • Application of 4-IPBP and LTP Induction:

    • Prepare a stock solution of 4-IPBP in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Due to its high potency, start with low nanomolar concentrations and perform a dose-response curve.

    • Bath-apply the 4-IPBP-containing aCSF to the slice.

    • After a stable effect of 4-IPBP is observed (manifested as an increase in fEPSP slope and the appearance of population spikes), deliver a high-frequency stimulation (HFS) protocol to induce LTP (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slopes to the pre-HFS baseline.

    • Compare the magnitude of LTP in the presence and absence of 4-IPBP.

Protocol 2: Induction of In Vitro Epileptiform Activity

This protocol describes a method to induce epileptiform activity in cortical or hippocampal slices using 4-IPBP.

Materials:

  • Same as Protocol 1.

Procedure:

  • Slice Preparation and Recording:

    • Prepare and maintain brain slices as described in Protocol 1.

    • Place a recording electrode in the CA3 region of the hippocampus or layer V of the cortex to record local field potentials.

    • Establish a stable baseline recording in standard aCSF.

  • Induction of Epileptiform Activity:

    • Bath-apply 4-IPBP at a concentration determined by a prior dose-response experiment (typically in the nanomolar to low micromolar range).

    • Observe the electrophysiological recording for the emergence of spontaneous epileptiform discharges, which may include interictal-like spikes and seizure-like events characterized by recurrent, high-frequency bursts of neuronal activity.

    • Record the frequency, amplitude, and duration of the epileptiform events.

  • Pharmacological Characterization (Optional):

    • To confirm the nature of the recorded activity, co-apply known anti-epileptic drugs (e.g., NMDA receptor antagonists, AMPA receptor antagonists) and observe their effects on the 4-IPBP-induced epileptiform discharges.

Visualizations

Below are diagrams illustrating key concepts related to the use of 4-IPBP.

GABA_A_Receptor_Blockade cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor Cl- Channel GABA_vesicle->GABA_A_Receptor:f0 GABA Release Neuron_State Hyperpolarized (Inhibited) GABA_A_Receptor->Neuron_State Cl- Cl- Cl-->GABA_A_Receptor:f1 Influx (Inhibition) IPBP 4-IPBP IPBP->GABA_A_Receptor:f1 Blocks Channel Neuron_State_Blocked Depolarized (Excited) Experimental_Workflow start Start: Brain Slice Preparation recovery Slice Recovery (1 hr) start->recovery baseline Establish Stable Baseline Recording (20 min) recovery->baseline drug_app Bath Application of 4-IPBP baseline->drug_app stimulation Induce Plasticity (e.g., HFS for LTP) or Record Spontaneous Activity drug_app->stimulation recording Post-Stimulation/Drug Recording (>=60 min) stimulation->recording analysis Data Analysis recording->analysis end End analysis->end Signaling_Pathway IPBP This compound (4-IPBP) GABA_A GABA-A Receptor IPBP->GABA_A binds to Cl_channel Chloride Channel Blockade GABA_A->Cl_channel leads to Depolarization Neuronal Depolarization Cl_channel->Depolarization causes Excitability Increased Neuronal Excitability Depolarization->Excitability results in Glutamate Increased Glutamate Release Excitability->Glutamate can lead to NMDA NMDA Receptor Activation Glutamate->NMDA activates NOS Nitric Oxide Synthase (NOS) Activation NMDA->NOS activates NO Nitric Oxide (NO) Production NOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC activates cGMP Increased cGMP Levels sGC->cGMP produces

References

Application Notes and Protocols for In Vivo Microdialysis of 4-Isopropylbicyclophosphate in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the in vivo measurement of the neurotoxicant 4-Isopropylbicyclophosphate (4-IBP) in the brain of freely moving animals using microdialysis. 4-IBP is a potent, non-competitive antagonist of the GABA_A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Its blockade of GABAergic signaling can lead to neuronal hyperexcitability and convulsions.[1] Understanding the pharmacokinetics and pharmacodynamics of 4-IBP in specific brain regions is crucial for neurotoxicology studies and the development of potential countermeasures.

In vivo microdialysis is a widely used technique that allows for the continuous sampling of the extracellular fluid in discrete brain regions of awake, behaving animals.[2][3][4] This method is invaluable for monitoring levels of endogenous neurochemicals and xenobiotics, providing real-time insights into their dynamic changes in response to pharmacological or physiological stimuli.[2][5] This protocol will detail the surgical procedures, microdialysis sampling, and subsequent analysis of 4-IBP and the neurotransmitter GABA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique suitable for detecting organophosphates in biological matrices.

Experimental Protocols

Principle of the Method

A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., hippocampus or striatum). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate. Small molecules present in the extracellular fluid, including 4-IBP and GABA, diffuse across the membrane into the perfusion fluid down their concentration gradient. The collected fluid, termed the dialysate, is then analyzed to determine the concentration of the target analytes.

Materials and Reagents
  • This compound (4-IBP) standard

  • GABA standard

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 2.0 mM NaH2PO4/Na2HPO4. All components should be of high purity and dissolved in ultrapure water.

  • Urethane or isoflurane for anesthesia

  • Dental cement

  • Surgical instruments for stereotaxic surgery

  • Microdialysis probes (e.g., 2 mm membrane length, 20 kDa molecular weight cut-off)

  • Syringe pump and gastight syringes

  • Fraction collector

  • UPLC-MS/MS system

Animal Preparation and Stereotaxic Surgery
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are a suitable model. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-h light/dark cycle for at least one week before surgery.

  • Anesthesia: Anesthetize the rat with urethane (1.5 g/kg, i.p.) or isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small burr hole in the skull over the target brain region. For example, for the hippocampus, the coordinates relative to bregma might be: Anteroposterior (AP): -3.3 mm, Mediolateral (ML): ±1.8 mm, Dorsoventral (DV): -3.8 mm from the skull surface. These coordinates should be optimized based on a stereotaxic atlas.

  • Probe Implantation: Slowly lower the microdialysis guide cannula to the target coordinates.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Recovery: Allow the animal to recover from surgery for at least 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

  • Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

  • Equilibration: Allow the system to equilibrate for at least 2 hours to establish a stable baseline.

  • Baseline Sampling: Collect dialysate samples every 20-30 minutes for at least 90 minutes to determine the basal extracellular concentrations of 4-IBP (if pre-administered) and GABA.

  • Stimulation/Treatment: Administer 4-IBP systemically (e.g., via intraperitoneal injection) or through the microdialysis probe (reverse dialysis). Continue to collect dialysate samples to monitor the changes in 4-IBP and GABA concentrations.

  • Sample Handling: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis to prevent degradation.

Analytical Methodology: UPLC-MS/MS
  • Sample Preparation: Thaw the dialysate samples. A derivatization step may be necessary for the detection of GABA. For 4-IBP, a direct injection may be possible, or a simple dilution may be required.

  • Chromatographic Separation: Inject a small volume (e.g., 5-10 µL) of the sample onto a UPLC system equipped with a suitable column (e.g., a C18 column). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used for separating small molecules.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analytes are ionized using an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Quantification: The quantification of 4-IBP and GABA is achieved using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. The concentration of the analytes in the dialysate samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

The following table presents hypothetical data from an in vivo microdialysis experiment investigating the effect of a systemic administration of 4-IBP on its own concentration and on GABA levels in the rat hippocampus.

Time PointTreatment4-IBP Concentration (ng/mL)GABA Concentration (% of Baseline)
-60 minBaselineNot Detected100 ± 8
-30 minBaselineNot Detected98 ± 10
0 min4-IBP (1 mg/kg, i.p.)Not Detected102 ± 7
30 minPost-injection15.2 ± 2.175 ± 9
60 minPost-injection28.5 ± 3.552 ± 6
90 minPost-injection22.1 ± 2.868 ± 8
120 minPost-injection12.8 ± 1.985 ± 11

Data are presented as mean ± SEM (n=6 rats).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Animal Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthesia stereotaxic_surgery Stereotaxic Surgery anesthesia->stereotaxic_surgery probe_implantation Guide Cannula Implantation stereotaxic_surgery->probe_implantation recovery Recovery (48h) probe_implantation->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion equilibration Equilibration (2h) perfusion->equilibration baseline Baseline Sampling equilibration->baseline treatment 4-IBP Administration baseline->treatment post_treatment Post-Treatment Sampling treatment->post_treatment sample_collection Dialysate Collection post_treatment->sample_collection storage Sample Storage (-80°C) sample_collection->storage analysis UPLC-MS/MS Analysis storage->analysis data_quantification Data Quantification analysis->data_quantification GABAA_Inhibition cluster_synapse GABAergic Synapse cluster_cleft cluster_effect Postsynaptic Effect presynaptic Presynaptic Neuron GABA GABA presynaptic->GABA Release postsynaptic Postsynaptic Neuron GABA_receptor GABA_A Receptor Chloride (Cl-) Channel GABA->GABA_receptor Binds IBP 4-IBP IBP->GABA_receptor:p1 Blocks (Non-competitive) Cl_influx Chloride Influx GABA_receptor:p1->Cl_influx Opens no_hyperpolarization No Hyperpolarization GABA_receptor:p1->no_hyperpolarization Inhibited by 4-IBP hyperpolarization Hyperpolarization (Inhibition) Cl_influx->hyperpolarization hyperexcitability Neuronal Hyperexcitability no_hyperpolarization->hyperexcitability

References

Troubleshooting & Optimization

Technical Support Center: 4-Isopropylbicyclophosphate (IPTBO) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Isopropylbicyclophosphate (IPTBO) is an extremely potent neurotoxin and should be handled with extreme caution by trained professionals in a controlled laboratory environment.[1] Appropriate personal protective equipment (PPE) and safety protocols are mandatory.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPTBO) and what is its primary mechanism of action?

A1: this compound (IPTBO) is a bicyclic phosphate convulsant and a highly potent antagonist of the Gamma-aminobutyric acid (GABA) receptor.[1] Its primary mechanism of action is the blockade of chloride ion channels in the GABAA receptor, which inhibits the normal inhibitory function of GABA in the central nervous system.[1] This leads to neuronal overexcitation and can induce severe convulsions.[1]

Q2: What are the main challenges in preparing IPTBO for in vitro experiments?

A2: The primary challenge is its limited solubility in aqueous solutions, which are typical for cell culture and other in vitro assays. Due to its chemical structure, IPTBO is a relatively nonpolar molecule, making it difficult to dissolve in water-based media. Overcoming this solubility issue is critical for achieving accurate and reproducible experimental results.

Q3: What solvents are recommended for dissolving IPTBO?

A3: Based on the physicochemical properties of similar bicyclic phosphate compounds and general practices for nonpolar small molecules in biological research, the following solvents are recommended for creating stock solutions:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for in vitro studies. It is recommended as the first-line choice for IPTBO.

  • Ethanol: High-purity ethanol can also be an effective solvent for IPTBO.

  • Acetone: While less common for cell-based assays, acetone can be used to dissolve IPTBO for certain biochemical assays where the solvent is subsequently evaporated.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted into the aqueous experimental medium to the final desired concentration.

Troubleshooting Guide: Solubility Issues

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer/media The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution.Keep the final concentration of the organic solvent in the aqueous medium as low as possible, typically below 0.5% (v/v). Prepare intermediate dilutions in the organic solvent before the final dilution into the aqueous medium.
The aqueous buffer has a pH or ionic strength that reduces the solubility of IPTBO.While IPTBO's solubility is not expected to be highly pH-dependent, ensure the pH of your final assay buffer is within a stable physiological range (e.g., 7.2-7.4).
The temperature of the aqueous medium is too low.Gently warm the aqueous medium to 37°C before adding the IPTBO stock solution. Maintain this temperature during the experiment.
Inconsistent experimental results Incomplete dissolution of IPTBO in the stock solution.Use gentle vortexing or sonication to ensure the IPTBO is fully dissolved in the organic solvent before making dilutions. Visually inspect the stock solution for any particulate matter.
Degradation of the compound in solution.Prepare fresh stock solutions regularly and store them appropriately (see Q4). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution of IPTBO in DMSO

Materials:

  • This compound (Molar Mass: 192.15 g/mol )[1]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 1.92 mg of IPTBO into the microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for Diluting IPTBO for In Vitro Assays

Workflow for Preparing a 10 µM Working Solution:

Caption: Workflow for serial dilution of IPTBO stock solution.

Signaling Pathway

Simplified GABAA Receptor Signaling and Inhibition by IPTBO:

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_R Binds IPTBO IPTBO IPTBO->Cl_channel Blocks

Caption: IPTBO blocks the GABA-activated chloride channel.

References

preventing the degradation of 4-Isopropylbicyclophosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Isopropylbicyclophosphate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing signs of degradation. What is the most likely cause?

A1: The primary cause of degradation for organophosphate esters like this compound in aqueous solutions is hydrolysis. This process is significantly accelerated by basic pH conditions. If your solution has a pH above 7, and particularly above 9, the rate of hydrolytic degradation will increase substantially.

Q2: What are the expected degradation products of this compound in water?

A2: While specific degradation products for this compound are not detailed in the available literature, hydrolysis of the phosphotriester bond is the expected pathway. This would likely result in the formation of the corresponding di- and monoester derivatives. For other organophosphate triesters, diesters have been identified as the primary end products of base-catalyzed hydrolysis.

Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A3: To minimize hydrolysis, aqueous solutions of this compound should be maintained at a neutral or slightly acidic pH (pH < 7). Studies on other organophosphate triesters have shown that they are generally stable at pH 7 and 9, with significant degradation occurring at pH 11 and above. For some catalyzed reactions, peak hydrolysis has been observed around pH 9.

Q4: Are there any other factors besides pH that can affect the stability of my this compound solution?

A4: Yes, temperature and the presence of certain catalysts can also influence stability. Higher temperatures will generally accelerate the rate of hydrolysis. Additionally, metal ions can potentially catalyze the degradation of organophosphate esters. It is advisable to use high-purity water and avoid contamination with metallic impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. High pH of the aqueous solution. Buffer the solution to a neutral or slightly acidic pH (e.g., pH 6-7). Avoid using basic buffers.
Elevated storage temperature. Store aqueous solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term storage.
Catalytic hydrolysis. Use high-purity water (e.g., HPLC-grade) and ensure all glassware is thoroughly cleaned to remove any potential metal contaminants.
Inconsistent analytical results when quantifying this compound. Degradation during sample preparation or analysis. Ensure that all solvents and diluents used for sample preparation are at a neutral or acidic pH. Minimize the time samples spend at room temperature before analysis.
Matrix effects in complex samples. Employ appropriate sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering substances.
Appearance of unknown peaks in chromatograms. Formation of degradation products. Analyze for potential diester and monoester degradation products. Use a stability-indicating analytical method that can separate the parent compound from its degradants.

Experimental Protocols

Protocol for Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Materials:

  • This compound standard
  • HPLC-grade water
  • Buffers of various pH values (e.g., pH 4, 7, 9, 11)
  • Acetonitrile (ACN), HPLC-grade
  • Formic acid
  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • From the stock solution, prepare working solutions in the desired aqueous buffers at a final concentration suitable for analysis (e.g., 10 µg/mL).

3. Stability Study Setup:

  • Aliquots of the working solutions are stored under different conditions:
  • pH: Test at a minimum of three pH values (e.g., 4, 7, and 9).
  • Temperature: Test at a minimum of two temperatures (e.g., room temperature and 40°C).
  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each condition for analysis.

4. Sample Analysis (UFLC-MS/MS):

  • Chromatographic Conditions:
  • Column: A C18 reversed-phase column (e.g., 4.6 × 150 mm, 1.8 µm).
  • Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 40 °C.
  • Mass Spectrometry Conditions:
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Monitor for the specific precursor and product ions of this compound.

5. Data Analysis:

  • Quantify the concentration of this compound at each time point against a calibration curve.
  • Calculate the percentage of the initial concentration remaining at each time point.
  • Determine the degradation rate constant (k) and half-life (t½) under each condition by plotting the natural logarithm of the concentration versus time.

Quantitative Data Summary

The following tables summarize the expected stability of organophosphate triesters based on literature for analogous compounds. Note: This is generalized data and may not be fully representative of this compound.

Table 1: Effect of pH on the Stability of Organophosphate Triesters in Aqueous Solution at 20°C. [1]

pHStability of Alkyl OPEsStability of Aryl OPEs
7 StableStable
9 StableStable
11 Significant DegradationSignificant Degradation
13 Degraded (Half-lives vary)Rapid Degradation (e.g., TPhP t½ = 0.0053 days)

Table 2: Pseudo-First-Order Rate Constants (kobs) for Catalyzed Hydrolysis of an Organophosphate Ester.

pHkobs (s⁻¹)
7.0 (Data not available for this specific compound)
8.0 (Data not available for this specific compound)
9.0 (Data not available for this specific compound)
9.5 (Data not available for this specific compound)
Note: A study on diethyl-p-nitrophenyl phosphate showed a peak hydrolysis rate at pH 9.0 in the presence of a copper-based catalyst.

Visualizations

Degradation_Pathway cluster_main Aqueous Environment cluster_factors Influencing Factors This compound This compound Hydrolysis_Products Diester and Monoester Degradation Products This compound->Hydrolysis_Products Hydrolysis High_pH High pH (>7) High_pH->Hydrolysis_Products High_Temp High Temperature High_Temp->Hydrolysis_Products Catalysts Metal Ions Catalysts->Hydrolysis_Products

Caption: Factors influencing the hydrolytic degradation of this compound.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock and Working Solutions in Buffered Aqueous Media Start->Prepare_Solutions Incubate Incubate under Controlled pH and Temperature Conditions Prepare_Solutions->Incubate Sample_Collection Collect Aliquots at Defined Time Intervals Incubate->Sample_Collection Analysis Analyze by UFLC-MS/MS Sample_Collection->Analysis Data_Processing Quantify Concentration and Determine Degradation Kinetics Analysis->Data_Processing End End Data_Processing->End

References

troubleshooting low signal in 4-Isopropylbicyclophosphate enzyme-linked immunosorbent assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with their 4-Isopropylbicyclophosphate enzyme-linked immunosorbent assay (ELISA).

Frequently Asked Questions (FAQs)

Q1: What is a competitive ELISA and why is it used for this compound?

A competitive ELISA is a type of immunoassay used to detect and quantify small molecules, also known as haptens, like this compound. In this format, the target molecule in the sample competes with a labeled version of the molecule (tracer) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target molecule in the sample. This format is ideal for small molecules that cannot be bound by two antibodies simultaneously, which is a requirement for a sandwich ELISA.

Q2: I am not getting any signal in my ELISA. What are the first things I should check?

For a complete lack of signal, start by verifying the basics of your experimental setup.[1][2] Ensure that all reagents were added in the correct order and that none of the essential components, such as the enzyme conjugate or substrate, were omitted.[2] Double-check that the reagents have not expired and have been stored correctly.[1] Also, confirm that your plate reader is set to the correct wavelength for the substrate used.[2]

Q3: My signal is very low across the entire plate, including my positive controls. What could be the cause?

Low signal across the entire plate suggests a systemic issue with one of the assay components or procedural steps. Common culprits include suboptimal antibody or coating antigen concentrations, insufficient incubation times or temperatures, or problems with the detection reagents.[3][4] It is also possible that the blocking buffer is interfering with the assay, or that the washing steps are too stringent, leading to the removal of bound components.[2]

Q4: Can the type of microplate I use affect my ELISA results?

Yes, the choice of a microplate can significantly impact your results. For ELISAs, high-protein-binding plates are typically recommended to ensure efficient coating of the antigen or antibody. If you are experiencing low signal, verify that you are using a plate suitable for ELISAs.

Q5: How critical are the washing steps in a competitive ELISA?

Washing steps are crucial for removing unbound reagents and reducing background noise.[3] However, overly aggressive washing can lead to the dissociation of bound antibodies or antigens, resulting in a weaker signal.[2] Ensure that you are using a mild wash buffer, such as PBS with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20), and that the number of washes is optimized for your assay.

Troubleshooting Guide: Low Signal

This guide provides potential causes and solutions for low signal issues in your this compound competitive ELISA.

Problem Potential Cause Recommended Solution
No Signal or Very Weak Signal Omission of a critical reagent (e.g., primary antibody, enzyme conjugate, substrate).[2]Carefully review the protocol and ensure all reagents are added in the correct order.[2]
Inactive enzyme conjugate or substrate.[2]Use fresh, properly stored reagents. Test the activity of the enzyme and substrate independently.
Incorrect plate reader settings.[2]Verify the wavelength setting on the plate reader is appropriate for the substrate used.[2]
Expired or improperly stored reagents.[1]Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.
Low Signal in All Wells Suboptimal coating concentration of the this compound-protein conjugate.Optimize the coating concentration by performing a checkerboard titration.
Insufficient incubation time or incorrect temperature.[3][5]Increase the incubation times for the coating, antibody, and conjugate steps. Ensure incubations are performed at the recommended temperatures.[3][6]
Low concentration of the primary antibody or enzyme conjugate.Perform a titration to determine the optimal concentration for both the primary antibody and the enzyme conjugate.
Overly stringent washing steps.[2]Reduce the number of washes or the concentration of detergent in the wash buffer.
Ineffective blocking buffer.[7]Try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer). Ensure the blocking buffer does not cross-react with the assay components.
Incorrect buffer composition or pH.Prepare fresh buffers and verify their pH.
Poor Standard Curve Improperly prepared standard solutions.Prepare fresh serial dilutions of the this compound standard. Ensure accurate pipetting.
Insufficient competition between the standard and the tracer.Adjust the concentrations of the tracer and the primary antibody to achieve a good dynamic range.

Experimental Protocols

Key Experiment: this compound Competitive ELISA

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

  • Coating:

    • Dilute the this compound-protein conjugate to the optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-protein-binding 96-well plate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.[6]

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the this compound standard or sample to the appropriate wells.

    • Add 50 µL of the diluted primary antibody against this compound to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Reading the Plate:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.[3]

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat plate with This compound-protein conjugate p2 Block unbound sites p1->p2 Wash p3 Add sample/standard and primary antibody p2->p3 Wash p4 Add enzyme-conjugated secondary antibody p3->p4 Wash p5 Add substrate p4->p5 Wash p6 Add stop solution p5->p6 p7 Read absorbance p6->p7

Caption: Competitive ELISA workflow for this compound.

Low_Signal_Troubleshooting start Low Signal Detected q1 Is there any signal in the zero-standard wells? start->q1 a1_yes Check for systemic issues q1->a1_yes Yes a1_no Reagent or procedural error q1->a1_no No q3 Are antibody/conjugate concentrations optimized? a1_yes->q3 q2 Are reagents expired or stored improperly? a1_no->q2 a2_yes Replace reagents and rerun q2->a2_yes Yes a2_no Check reagent concentrations q2->a2_no No end Consult further technical support a2_yes->end a2_no->q3 a3_yes Review incubation and washing steps q3->a3_yes Yes a3_no Perform titration q3->a3_no No q4 Are incubation times/ temperatures sufficient? a3_yes->q4 a3_no->end a4_yes Check for overly stringent washing q4->a4_yes Yes a4_no Increase incubation time/ temperature q4->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting decision tree for low signal in ELISA.

References

stability testing of 4-Isopropylbicyclophosphate in dimethyl sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4-Isopropylbicyclophosphate (IPTBO) in dimethyl sulfoxide (DMSO). Due to the limited availability of specific stability data for this compound in DMSO, this guide offers general best practices, troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can influence the stability of chemical compounds dissolved in DMSO. Key considerations for this compound include:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds, and for a phosphate ester like IPTBO, this is a significant concern. Studies have shown that water is a more critical factor in compound degradation in DMSO than oxygen.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage at room temperature or higher can lead to significant compound loss over time.[1]

  • Light Exposure: Although not specifically documented for IPTBO, many organic compounds are sensitive to photodegradation. It is prudent to protect solutions from light, especially during long-term storage.

  • pH of the Solution: The presence of acidic or basic impurities can catalyze degradation reactions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation. However, some studies indicate no significant compound loss after multiple freeze-thaw cycles when handled properly.[1][2]

Q2: What are the initial signs of this compound degradation in my DMSO stock solution?

Visual inspection of your stock solution can sometimes provide initial clues of instability, such as:

  • Color Change: Any deviation from the initial color of the solution.

  • Precipitation: The formation of solid material in the solution, which could indicate the compound is crashing out of solution or that a degradation product is insoluble.

  • Haze or Cloudiness: A general lack of clarity in the solution.

However, many degradation processes do not result in visible changes. Therefore, analytical methods are essential for confirming stability.

Q3: How can I quantitatively assess the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common and reliable method for stability assessment. This technique allows you to:

  • Quantify the parent compound: Track the concentration of this compound over time.

  • Detect degradation products: Observe the appearance and growth of new peaks in the chromatogram, which may correspond to degradants.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent biological assay results. Degradation of this compound in the DMSO stock solution.1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.2. Perform a stability check on your existing stock solution using HPLC.3. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Visible precipitate in the DMSO stock solution upon thawing. The compound's solubility limit in DMSO may have been exceeded, or the compound has degraded to a less soluble product.1. Gently warm the solution and vortex to attempt redissolution.2. If the precipitate remains, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound.3. Consider preparing a more dilute stock solution for future experiments.
Appearance of new peaks in the HPLC chromatogram of the stock solution over time. Chemical degradation of this compound.1. Attempt to identify the degradation products using mass spectrometry (MS) or NMR.2. Review the storage conditions (temperature, light exposure, container type) and handling procedures to identify potential causes of degradation.3. Shorten the storage time of the stock solution.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in DMSO

This protocol outlines a general procedure for evaluating the stability of this compound in a DMSO stock solution over time.

  • Preparation of Stock Solution:

    • Dissolve a precisely weighed amount of this compound in high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Ensure the DMSO used has a low water content.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Analyze this initial sample by a validated HPLC-UV or HPLC-MS method to determine the initial concentration and purity of this compound. This will serve as your baseline.

  • Storage Conditions:

    • Aliquot the remaining stock solution into multiple small, tightly sealed vials to minimize the headspace and prevent moisture absorption.

    • Store the aliquots under your desired experimental conditions (e.g., -20°C, 4°C, room temperature). Protect from light by using amber vials or storing them in the dark.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before opening.

    • Analyze the sample using the same HPLC method as the initial analysis.

  • Data Analysis:

    • Compare the concentration and purity of this compound at each time point to the initial (time zero) measurement.

    • A significant decrease in the concentration of the parent compound or the appearance of new peaks indicates degradation.

Data Presentation: Example Stability Data Table
Time PointStorage ConditionConcentration of this compound (mM)Purity (%)Observations
Time 0-10.0299.8Clear, colorless solution
1 Month-20°C9.9899.7No change
1 Month4°C9.8598.5Minor degradation peak observed
1 MonthRoom Temp (25°C)8.7687.9Significant degradation, slight yellowing

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_results Results prep Prepare 10 mM Stock Solution in Anhydrous DMSO t0 Time Zero Analysis (HPLC) prep->t0 store_neg20 Store at -20°C t0->store_neg20 store_4 Store at 4°C t0->store_4 store_rt Store at Room Temp t0->store_rt tp Time Point Analysis (HPLC) compare Compare Concentration & Purity tp->compare store_neg20->tp store_4->tp store_rt->tp

Caption: Workflow for assessing the stability of this compound in DMSO.

degradation_pathway iptbo This compound C₇H₁₃O₄P degradation_products Hydrolyzed Species Other Degradants iptbo->degradation_products Hydrolysis/Degradation h2o H₂O (Water) h2o->degradation_products heat Heat heat->degradation_products

Caption: Potential degradation pathway of this compound in the presence of water and heat.

troubleshooting_logic start Inconsistent Assay Results? check_stock Check Stock Solution Integrity start->check_stock hplc Analyze by HPLC check_stock->hplc degraded Degradation Confirmed? hplc->degraded fresh_stock Prepare Fresh Stock Use Anhydrous DMSO Aliquot & Store Properly degraded->fresh_stock Yes no_issue Stock is Stable Investigate Other Assay Parameters degraded->no_issue No

Caption: Troubleshooting logic for inconsistent experimental results.

References

addressing variability in animal responses to 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Isopropylbicyclophosphate (IPTBO).

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPTBO) and what is its primary mechanism of action?

This compound (IPTBO) is a bicyclic phosphate convulsant.[1] It is an extremely potent non-competitive antagonist of the GABA-A receptor.[1] Unlike many other organophosphorus compounds, IPTBO does not primarily inhibit acetylcholinesterase.[1] Its toxic effects are due to the disruption of chloride ion flow through GABA-A receptors, leading to overstimulation of the central nervous system (CNS) and convulsions.[1]

Q2: What are the expected in vivo effects of IPTBO administration in animals?

Administration of IPTBO, whether by injection, inhalation, or ingestion, can induce violent convulsions, often within minutes.[1] It acts as a stimulant and convulsant, causing a rapid overload of chemical signals in the brain.[1]

Q3: Why am I observing significant variability in the onset and severity of convulsions between my experimental animals?

Variability in animal responses to IPTBO can arise from several factors:

  • Genetic Differences: Polymorphisms in the genes encoding GABA-A receptor subunits can alter the binding site or the channel's response to IPTBO, leading to differences in sensitivity.

  • Metabolic Rate: Differences in the rate of metabolism and detoxification of IPTBO between individual animals can affect the concentration and duration of the compound at its target site. Animal models can have significant interspecies differences in the expression and activity of drug-metabolizing enzymes like cytochrome P450s.[2][3]

  • Age and Weight: These factors can influence the volume of distribution and clearance rate of the compound.

  • Stress Levels: The baseline level of neuronal excitability, which can be influenced by stress, may affect the threshold for seizure induction.

Q4: Are there known species-specific differences in the response to IPTBO?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent seizure latency and severity Individual animal variability in metabolism or receptor sensitivity.Ensure a homogenous study population in terms of age, weight, and genetic background. Increase the number of animals per group to improve statistical power. Consider measuring plasma or brain concentrations of IPTBO to correlate with observed effects.
No observed effect at expected dose Incorrect dose calculation or administration route. Degradation of the compound.Verify dose calculations and the concentration of the dosing solution. Ensure proper administration technique for the chosen route (e.g., intravenous, intraperitoneal). Check the stability and purity of the IPTBO stock.
Unusually high mortality rate High sensitivity of the animal strain or species. Overestimation of the non-lethal dose.Perform a dose-ranging study to determine the appropriate dose for the specific animal model. Start with a lower dose and titrate upwards. The reported LD50 in mice is 180 μg/kg, which can serve as a starting point for dose-ranging studies.[1]
Difficulty in reproducing results from other studies Differences in experimental protocols, animal strains, or environmental conditions.Standardize experimental conditions, including housing, diet, and handling procedures. Use the same animal strain, sex, and age as the original study. Carefully replicate the dosing regimen and observation parameters.

Quantitative Data

Table 1: Acute Toxicity of this compound (IPTBO)

Compound Animal Model LD50 (Median Lethal Dose)
This compound (IPTBO)Mice180 μg/kg
Data sourced from Wikipedia[1]

Experimental Protocols

Protocol: Assessment of Convulsant Activity of IPTBO in Rodents

This protocol outlines a general procedure for evaluating the convulsant effects of IPTBO in a rodent model (e.g., mice or rats).

1. Animal Preparation:

  • Acclimate animals to the housing facility for at least one week prior to the experiment.
  • Ensure animals have free access to food and water.
  • On the day of the experiment, weigh each animal to determine the precise dose to be administered.

2. Dosing Solution Preparation:

  • Prepare a stock solution of IPTBO in a suitable vehicle (e.g., saline, DMSO). The choice of vehicle should be based on the solubility of IPTBO and its compatibility with the intended route of administration.
  • Perform serial dilutions to achieve the desired final concentrations for different dose groups.

3. Administration:

  • Administer the IPTBO solution via the desired route (e.g., intraperitoneal injection).
  • Include a vehicle control group that receives an injection of the vehicle alone.

4. Observation:

  • Immediately after administration, place the animal in an observation chamber.
  • Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., the Racine scale).
  • Observe the animals for a predetermined period (e.g., 2 hours) and record any other behavioral changes or signs of toxicity.

5. Data Analysis:

  • Analyze the data for dose-response relationships in seizure latency, duration, and severity.
  • Use appropriate statistical methods to compare the different dose groups and the control group.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Depolarization Depolarization (Excitation/Convulsions) Chloride_Channel->Depolarization IPTBO IPTBO IPTBO->Chloride_Channel Block Block

Caption: Mechanism of IPTBO action on the GABA-A receptor signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Administration IPTBO Administration (e.g., IP injection) Animal_Acclimation->Administration Dose_Preparation IPTBO Dose Preparation Dose_Preparation->Administration Observation Behavioral Observation (Seizure Scoring) Administration->Observation Data_Collection Data Collection (Latency, Duration, Severity) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for assessing IPTBO-induced convulsant activity.

References

Technical Support Center: 4-Isopropylbicyclophosphate and Related GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "4-Isopropylbicyclophosphate" (4-IBP) is limited in currently available scientific literature. This guide provides information on the broader class of bicyclophosphate convulsants and other non-competitive GABA-A receptor antagonists, such as picrotoxin, which share a similar mechanism of action and toxicological profile. The principles and protocols outlined here are intended to be a starting point for researchers working with these types of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and related bicyclophosphate convulsants?

A1: Bicyclic phosphorus esters, a class to which this compound likely belongs, are potent convulsants that act as non-competitive antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Unlike competitive antagonists that bind to the same site as GABA, these compounds are thought to block the chloride ionophore of the GABA-A receptor directly.[2] This action prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA and leading to neuronal hyperexcitability.[3][4]

Q2: What are the major off-target effects of these compounds in in vivo experiments?

A2: The primary and most significant off-target effects of bicyclophosphate convulsants are dose-dependent seizures (convulsant activity) and subsequent neurotoxicity.[1][5] Acute intoxication can lead to seizures that may progress to status epilepticus and, in severe cases, mortality.[6] The neuronal hyperexcitability induced by these compounds can also lead to excitotoxicity, a process that can cause neuronal damage and death.

Q3: How can I minimize the convulsant effects of this compound while studying its on-target effects?

A3: Minimizing convulsant effects requires a multi-faceted approach focused on careful experimental design:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify a sub-convulsant dose that still elicits the desired on-target effect.[5] This is the most critical step in minimizing severe adverse effects.

  • Route of Administration: The route of administration can significantly impact the toxicokinetics of the compound. Intraperitoneal (i.p.) injections are common for systemic administration in rodent models.[6][7] The choice of vehicle for solubilizing the compound is also crucial.[6]

  • Co-administration with Anticonvulsants: In some experimental paradigms, co-administration of a low dose of an anticonvulsant that does not interfere with the on-target effect of interest may be considered. However, this approach requires careful validation to ensure the anticonvulsant does not confound the experimental results.

  • Subtype-Selective Modulation: While not yet widely available for bicyclophosphates, the development of GABA-A receptor subtype-selective antagonists is an active area of research.[8] Utilizing a more selective compound, if available, could reduce off-target effects.

Q4: What are the signs of neurotoxicity, and how can it be assessed?

A4: Neurotoxicity can manifest both behaviorally and at the cellular level. Behavioral signs in rodents can include severe, uncontrolled seizures, ataxia, and altered motor function. At the cellular level, neurotoxicity is characterized by neuronal damage and death, particularly in vulnerable brain regions like the hippocampus.

Assessment methods include:

  • Histopathology: Post-mortem histological analysis of brain tissue using stains like Hematoxylin and Eosin (H&E) or specific markers for neuronal degeneration (e.g., Fluoro-Jade) can reveal neuronal damage.

  • Biochemical Markers: Measuring biochemical markers of neurotoxicity, such as changes in neurotransmitter levels or the activity of enzymes related to oxidative stress, can provide quantitative data on neurotoxic effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High mortality rate in experimental animals. The administered dose is too high, leading to severe, lethal seizures.Conduct a more detailed dose-finding study to determine the LD50 and identify a safer, effective dose range.[6] Ensure accurate calculation and administration of the dose.
Animals exhibit severe, prolonged seizures (status epilepticus) at doses intended to be sub-convulsant. Individual variability in sensitivity to the compound. Incorrect dose calculation or administration.Immediately administer an anticonvulsant like diazepam to terminate the seizure.[9] Review and refine the dosing protocol. Consider using a lower starting dose.
Difficulty in dissociating the desired on-target effect from the convulsant activity. The on-target effect and convulsant activity may be mediated by the same mechanism (GABA-A receptor antagonism).Refine the behavioral or physiological assay for the on-target effect to be more sensitive, allowing for the use of lower, sub-convulsant doses. Explore different time points for assessment post-administration.
Inconsistent results between experiments. Variability in drug preparation, administration technique, or animal handling.Standardize all experimental procedures, including drug formulation, injection technique, and the timing of behavioral or physiological assessments. Ensure consistent environmental conditions for the animals.
Compound insolubility issues. Bicyclophosphates can have poor solubility in aqueous solutions.Consult literature for appropriate solvents or vehicles for similar compounds like picrotoxin.[6] Sonication or gentle heating may aid in dissolution, but stability should be confirmed.

Quantitative Data Summary

Table 1: In Vivo Convulsant Doses of Picrotoxin in Rodents

SpeciesRoute of AdministrationDose Range for Seizure Induction (mg/kg)LD50 (mg/kg)Reference(s)
MouseIntraperitoneal (i.p.)0.1 - 303 - 50 (variable)[6]
RatIntraperitoneal (i.p.)3 - 103 - 50 (variable)[6]

Note: The reported effective and lethal doses of picrotoxin can vary significantly in the literature, highlighting the importance of conducting dose-finding studies for each specific experimental setup.

Experimental Protocols

Protocol 1: In Vivo Administration of a Bicyclophosphate Convulsant and Behavioral Assessment of Seizure Activity
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Compound Preparation: Dissolve the bicyclophosphate compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80 to aid solubility). Prepare a range of concentrations for dose-response determination.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

  • Behavioral Observation: Immediately after injection, place the animal in an observation chamber. Record behavior for at least 60 minutes.

  • Seizure Scoring: Score seizure activity using a standardized scale, such as the Racine scale, at regular intervals (e.g., every 5 minutes).

  • Ethical Endpoint: If an animal experiences continuous, severe seizures (status epilepticus) for more than 5 minutes, or loses its righting reflex for an extended period, it should be euthanized or treated with an anticonvulsant as per the approved animal care protocol.

Protocol 2: Assessment of Neurotoxicity via Histopathology
  • Tissue Collection: At a predetermined time point after compound administration (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Brain Extraction and Processing: Carefully extract the brain and post-fix in 4% PFA overnight. Then, transfer to a sucrose solution for cryoprotection.

  • Sectioning: Section the brain into coronal or sagittal sections (e.g., 40 µm thick) using a cryostat or vibratome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize overall morphology and identify areas of neuronal damage.

    • Fluoro-Jade Staining: To specifically label degenerating neurons.

  • Microscopy and Analysis: Image the stained sections using a light or fluorescence microscope. Quantify neuronal damage by cell counting in specific brain regions of interest (e.g., hippocampus, cortex).

Visualizations

GABA_A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel GABA_vesicle->GABA_A_Receptor:f0 GABA release & binding Neuron_Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A_Receptor:f1->Neuron_Hyperpolarization Cl- influx Neuronal_Hyperexcitability Neuronal Hyperexcitability (Convulsions, Neurotoxicity) GABA_A_Receptor:f1->Neuronal_Hyperexcitability Cl- influx blocked Bicyclophosphate This compound (Non-competitive Antagonist) Bicyclophosphate->GABA_A_Receptor:f1 Blocks Channel

Caption: Mechanism of action of bicyclophosphate GABA-A receptor antagonists.

Experimental_Workflow start Start dose_finding Dose-Response Study (Determine ED50 & Sub-convulsant Dose) start->dose_finding main_experiment Main Experiment: Administer Selected Dose dose_finding->main_experiment behavioral_assessment Behavioral Assessment (e.g., Racine Scale for Seizures) main_experiment->behavioral_assessment eeg_monitoring EEG Monitoring (Optional, for detailed seizure analysis) main_experiment->eeg_monitoring on_target_assay On-Target Effect Assay main_experiment->on_target_assay endpoint Endpoint Determination behavioral_assessment->endpoint eeg_monitoring->endpoint on_target_assay->endpoint acute_endpoint Acute Endpoint: Behavioral data, EEG data endpoint->acute_endpoint Acute Study chronic_endpoint Chronic Endpoint: Neurotoxicity Assessment endpoint->chronic_endpoint Chronic Study end End acute_endpoint->end histology Histopathology (H&E, Fluoro-Jade) chronic_endpoint->histology biochemistry Biochemical Markers chronic_endpoint->biochemistry histology->end biochemistry->end

Caption: In vivo experimental workflow for studying this compound.

Troubleshooting_Logic start Experiment Start: In vivo administration of This compound observe_seizures Observe Seizure Activity start->observe_seizures no_seizures No or Mild, Transient Seizures observe_seizures->no_seizures Yes severe_seizures Severe, Prolonged Seizures (Status Epilepticus) observe_seizures->severe_seizures No check_dose Is dose appropriate? no_seizures->check_dose terminate_seizure Administer Anticonvulsant (e.g., Diazepam) severe_seizures->terminate_seizure dose_ok Dose is appropriate check_dose->dose_ok Yes dose_high Dose may be too high check_dose->dose_high No proceed Proceed with on-target and neurotoxicity assessment dose_ok->proceed review_protocol Review Dosing Protocol: - Recalculate dose - Conduct new dose-finding study dose_high->review_protocol end_experiment End Experiment / Euthanize (as per ethical protocol) terminate_seizure->end_experiment review_protocol->start

Caption: Troubleshooting logic for managing seizure activity in vivo.

References

protocol refinement for 4-Isopropylbicyclophosphate administration to reduce mortality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylbicyclophosphate (4-IBP). The following information is intended to help refine experimental protocols to reduce mortality and ensure animal welfare.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the administration of 4-IBP.

Issue 1: High Mortality Rate Immediately Following Administration

Possible Cause: The administered dose is too high, leading to rapid and severe convulsions and subsequent death.

Troubleshooting Steps:

  • Dose Reduction: Immediately reduce the administered dose. 4-IBP is a highly potent convulsant, and even small variations in dose can lead to significant differences in mortality.

  • Dose-Finding Study: If you are establishing a new protocol, it is crucial to perform a dose-finding study with a small cohort of animals to determine the optimal dose that elicits the desired experimental effect without causing excessive mortality.

  • Route of Administration: The route of administration significantly impacts the bioavailability and toxicity of 4-IBP. Intravenous and intraperitoneal routes will likely have a faster onset and higher peak concentration compared to oral or subcutaneous routes, potentially leading to higher mortality. Consider a less direct route if rapid onset is not critical for your experimental endpoint.

  • Vehicle Selection: Ensure the vehicle used to dissolve or suspend 4-IBP is non-toxic and appropriate for the chosen route of administration. The pH and osmolality of the formulation should be as close to physiological levels as possible.

Issue 2: Seizures are Too Severe or Prolonged, Leading to Morbidity or Mortality

Possible Cause: Lack of supportive care to manage the physiological consequences of severe seizures.

Troubleshooting Steps:

  • Anticonvulsant Therapy: Administer an anticonvulsant such as diazepam to control seizure activity. A recommended dose for diazepam in rodents is 10 mg/kg, administered intraperitoneally (i.p.) at the onset of severe seizures or as a pre-treatment if the seizure threshold is known to be low.

  • Supportive Care: Implement a comprehensive supportive care plan for animals experiencing seizures. This should include:

    • Continuous Monitoring: Animals must be continuously monitored during the acute phase of seizure activity.[1] They should be housed individually in cages without bedding to prevent asphyxiation.[1]

    • Fluid Therapy: Administer isotonic saline or lactated Ringer's solution (0.01 to 0.05 ml/gram of body weight) subcutaneously every 2-3 hours to maintain hydration.[1]

    • Thermoregulation: Maintain the animal's body temperature using a heating pad or other warming device, as rodents can quickly become hypothermic during anesthesia or prolonged seizures.[2]

    • Post-Seizure Monitoring: After the acute phase, monitor animals at least once daily for signs of distress, including weight loss.[1]

Issue 3: Inconsistent Results and High Variability in Response

Possible Cause: Inconsistent administration technique or animal-to-animal variability.

Troubleshooting Steps:

  • Standardized Administration Technique: Ensure all personnel involved in the study are thoroughly trained and use a standardized technique for 4-IBP administration. This includes consistent injection speed, depth (for injections), and handling of the animals.

  • Animal Acclimatization: Allow animals to acclimatize to the experimental environment and handling procedures to reduce stress-induced variability.

  • Health Status: Use healthy animals of a consistent age and weight range. Underlying health issues can significantly impact an animal's response to a toxic substance.

  • Fasting: If applicable to the study design, ensure a consistent fasting period before administration, as food in the stomach can alter the absorption of orally administered compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for 4-IBP administration?

A1: Due to the high toxicity of 4-IBP and the lack of publicly available, standardized LD50 values for various administration routes, a specific starting dose cannot be universally recommended. It is imperative to conduct a thorough literature review for studies using similar compounds or experimental models. A dose-finding study starting with a very low dose and gradually escalating is the most responsible approach to determine a sublethal dose that achieves the desired scientific objective.

Q2: What is the mechanism of action of 4-IBP?

A2: this compound is a potent, non-competitive antagonist of the GABAA receptor. It acts by blocking the chloride ion channel of the receptor, which inhibits the neuroinhibitory effects of GABA. This leads to central nervous system hyperexcitability and convulsions.

Q3: Can I administer 4-IBP via the intranasal route?

A3: While intranasal administration is a potential route, specific protocols for 4-IBP have not been found in the reviewed literature. This route can lead to rapid absorption into the systemic circulation and direct nose-to-brain delivery, which could result in very rapid and severe toxicity. If considering this route, extreme caution and a very conservative dose-finding study are essential.

Q4: What are the signs of 4-IBP toxicity I should monitor for?

A4: The primary signs of 4-IBP toxicity are related to its convulsant effects. These can include:

  • Muscle tremors and fasciculations

  • Clonic and tonic seizures

  • Opisthotonus (arching of the back)

  • Salivation

  • Respiratory distress

  • Cyanosis (blueish discoloration of the skin and mucous membranes)

Q5: What is the appropriate supportive care for an animal that has received 4-IBP?

A5: A comprehensive supportive care plan is critical. This includes:

  • Anticonvulsant Treatment: Administration of diazepam (10 mg/kg i.p. in rodents) to control seizures.

  • Hydration: Subcutaneous administration of warmed isotonic fluids.[1]

  • Thermoregulation: Providing an external heat source to maintain body temperature.[2]

  • Monitoring: Continuous observation during the acute phase and regular checks for several days post-administration.[1]

  • Pain Management: If the animal shows signs of pain or distress after the acute seizure phase, consultation with a veterinarian for appropriate analgesic administration is recommended.

Data Presentation

Table 1: Diazepam Dosage and Toxicity

Animal ModelAdministration RouteRecommended Therapeutic DoseOral LD50
MouseIntraperitoneal (i.p.)10 mg/kg[1]720 mg/kg[3]
RatIntraperitoneal (i.p.)10 mg/kg1240 mg/kg[3]

Note: The recommended therapeutic dose is for the management of status epilepticus and should be administered under veterinary guidance. The LD50 values for diazepam are provided for risk assessment of the supportive care protocol and are significantly higher than the therapeutic dose.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of 4-IBP in Mice with Supportive Care
  • Preparation:

    • Prepare a stock solution of 4-IBP in a suitable vehicle (e.g., saline, DMSO). The final concentration should be such that the required dose can be administered in a volume of 5-10 ml/kg.

    • Prepare a solution of diazepam at a concentration suitable for administering 10 mg/kg.

    • Prepare warmed, sterile isotonic saline for fluid therapy.

  • Administration:

    • Weigh the mouse immediately before administration to ensure accurate dosing.

    • Restrain the mouse appropriately.

    • Administer the calculated dose of 4-IBP via intraperitoneal injection into the lower right or left abdominal quadrant, avoiding the midline.

  • Monitoring and Supportive Care:

    • Immediately after administration, place the mouse in an individual observation cage without bedding.[1]

    • Continuously monitor the animal for the onset and severity of seizures.

    • At the onset of severe, continuous seizures (status epilepticus), administer diazepam at 10 mg/kg i.p.

    • Place the cage on a heating pad set to a low temperature to maintain the animal's body temperature.[2]

    • Administer 1-2 ml of warmed isotonic saline subcutaneously to maintain hydration.[1]

    • Continue to monitor the animal until seizures have subsided and it is able to maintain an upright posture.

    • Provide easily accessible food and water.

    • Monitor the animal at least once daily for the following 72 hours for any signs of distress.

Mandatory Visualization

G cluster_0 4-IBP Administration Workflow start Start dose_prep Prepare 4-IBP Solution start->dose_prep animal_prep Prepare Animal (Weigh, Acclimatize) dose_prep->animal_prep administer Administer 4-IBP animal_prep->administer observe Observe for Seizures administer->observe severe_seizures Severe Seizures? observe->severe_seizures supportive_care Administer Supportive Care (Diazepam, Fluids, Warmth) severe_seizures->supportive_care Yes monitor_recovery Monitor Recovery severe_seizures->monitor_recovery No supportive_care->monitor_recovery end End of Acute Phase monitor_recovery->end G cluster_1 4-IBP Signaling Pathway GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- Influx leads to Hyperexcitability Neuronal Hyperexcitability (Seizures) Chloride_Channel->Hyperexcitability Blocked Cl- Influx leads to IBP This compound (4-IBP) IBP->Chloride_Channel Blocks

References

overcoming challenges in the synthesis of high-purity 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity 4-Isopropylbicyclophosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful synthesis of high-purity this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: Low or no yield of the precursor triol, 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol.

Possible Causes:

  • Ineffective Base: The base used for the hydroxymethylation of isopropylmalonate may be too weak or used in insufficient quantity.

  • Poor Quality of Paraformaldehyde: Old or improperly stored paraformaldehyde may have a low formaldehyde content.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.

  • Incomplete Reduction: The reduction of the hydroxymethylated malonate intermediate may be incomplete.

Solutions:

  • Base Selection: Use a strong base such as sodium hydride or potassium tert-butoxide. Ensure at least a stoichiometric amount of base is used relative to the malonate.

  • Reagent Quality: Use freshly opened or properly stored paraformaldehyde.

  • Temperature Control: Maintain the reaction temperature within the optimal range as specified in the protocol. For the hydroxymethylation, a temperature of 60-70 °C is often effective.

  • Reduction Step: Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether). Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

Q2: The final product, this compound, is obtained in low yield after cyclization.

Possible Causes:

  • Moisture Contamination: The presence of water in the reaction will lead to the decomposition of phosphoryl chloride (POCl₃) and the formation of phosphoric acid, reducing the yield of the desired product.

  • Suboptimal Reaction Temperature: The cyclization reaction is sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to side reactions and decomposition.

  • Inefficient Removal of HCl: The hydrogen chloride (HCl) gas generated during the reaction can lead to side reactions if not effectively removed.

  • Impure Triol: Impurities in the precursor triol can interfere with the cyclization reaction.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried before use and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The addition of POCl₃ to the triol is typically performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by gentle heating to complete the cyclization.

  • HCl Scavenging: Use a tertiary amine base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

  • Precursor Purity: Ensure the 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is of high purity before proceeding with the cyclization. Recrystallization or column chromatography of the triol may be necessary.

Q3: The final product is impure, showing multiple spots on TLC or peaks in GC/MS analysis.

Possible Causes:

  • Incomplete Reaction: The cyclization reaction may not have gone to completion, leaving unreacted triol or partially reacted intermediates.

  • Side Reactions: Side reactions can lead to the formation of various byproducts. A study on the synthesis of this compound identified several potential impurities stemming from the reagents and side reactions.[1][2]

  • Hydrolysis: The bicyclic phosphate ester is susceptible to hydrolysis. Exposure to moisture during workup or purification can lead to the formation of the corresponding diol phosphate.

  • Ineffective Purification: The purification method used may not be adequate to separate the desired product from the impurities.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC/MS to ensure it goes to completion.

  • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize side reactions.

  • Anhydrous Workup: Perform the workup under anhydrous conditions until the product is isolated.

  • Appropriate Purification Technique:

    • Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

    • Sublimation: For some bicyclic phosphates, sublimation under high vacuum can be an effective purification method.[3]

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method involves a two-step synthesis. The first step is the preparation of the precursor triol, 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol. This is typically achieved through the base-catalyzed hydroxymethylation of an isopropyl-substituted malonate ester with formaldehyde, followed by reduction of the resulting ester groups. The second step is the cyclization of the purified triol with phosphoryl chloride in the presence of a base to form the bicyclic phosphate ester.[4]

Q2: What are the key analytical techniques to assess the purity of this compound?

The purity of this compound can be effectively assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure of the final product and identify any structural isomers or phosphorus-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Q3: What are the main safety precautions to consider during the synthesis?

  • Phosphoryl chloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and appropriate quenching procedures must be followed.

  • This compound: is a toxic compound.[1][2] Handle with care, avoiding inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.

  • Solvents: Use appropriate anhydrous solvents and handle flammable solvents with care, avoiding sources of ignition.

Experimental Protocols

Protocol 1: Synthesis of 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol

This protocol is based on the general method for the synthesis of 4-(branched alkyl) substituted triols.[4]

Materials:

  • Diethyl isopropylmalonate

  • Paraformaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • Hydroxymethylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMSO.

    • Carefully add sodium hydride (NaH) to the DMSO and stir the suspension.

    • Slowly add diethyl isopropylmalonate to the NaH suspension at room temperature.

    • After the addition is complete, add paraformaldehyde to the reaction mixture.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude hydroxymethylated malonate.

  • Reduction:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude hydroxymethylated malonate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude triol.

    • Purify the crude triol by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization to obtain pure 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol (high purity)

  • Phosphoryl chloride (POCl₃)

  • Anhydrous triethylamine or pyridine

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Cyclization:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the purified 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol in anhydrous DCM.

    • Add anhydrous triethylamine to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add phosphoryl chloride dropwise to the cooled solution via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC/MS until the starting triol is consumed.

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with cold saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

    • Alternatively, sublimation under high vacuum can be employed for purification.[3]

    • Analyze the final product for purity by GC/MS and NMR.

Data Presentation

ParameterSynthesis of Precursor TriolSynthesis of this compound
Typical Yield 60-80% (after purification)70-90% (after purification)
Purity (GC/MS) >98%>99%
¹H NMR (CDCl₃, δ) Characteristic peaks for CH(CH₃)₂, CH₂, and OH protonsCharacteristic peaks for the bicyclic cage protons
³¹P NMR (CDCl₃, δ) N/ASingle peak characteristic of the phosphate ester

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Triol Synthesis cluster_step2 Step 2: Cyclization & Purification Malonate Diethyl Isopropylmalonate Hydroxymethylation Hydroxymethylation (Paraformaldehyde, NaH, DMSO) Malonate->Hydroxymethylation Reduction Reduction (LiAlH4, THF) Hydroxymethylation->Reduction Triol 2-(hydroxymethyl)-2-isopropyl- 1,3-propanediol Reduction->Triol Cyclization Cyclization (POCl3, Triethylamine, DCM) Triol->Cyclization Workup Aqueous Workup Cyclization->Workup Purification Purification (Chromatography/Sublimation) Workup->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: Overall workflow for the two-step synthesis of high-purity this compound.

Troubleshooting Logic for Low Yield in Cyclization

Troubleshooting_Yield Start Low Yield of This compound Check_Moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) Start->Check_Moisture Check_Temp Verify Reaction Temperature Profile (Addition and Reaction) Start->Check_Temp Check_HCl Assess HCl Scavenging Efficiency (Base quality and amount) Start->Check_HCl Check_Triol_Purity Analyze Purity of Precursor Triol (NMR, GC/MS) Start->Check_Triol_Purity Solution_Moisture Use Anhydrous Conditions (Dry solvents, inert atmosphere) Check_Moisture->Solution_Moisture Solution_Temp Optimize Temperature Control (Low temp addition, controlled heating) Check_Temp->Solution_Temp Solution_HCl Use Fresh, Anhydrous Base (Ensure sufficient stoichiometry) Check_HCl->Solution_HCl Solution_Triol_Purity Re-purify Triol (Chromatography or Recrystallization) Check_Triol_Purity->Solution_Triol_Purity

Caption: A logical flow diagram for troubleshooting low yields in the cyclization step.

References

managing the safe handling and disposal of 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Isopropylbicyclophosphate (IPTBO) is an extremely toxic compound with potent convulsant properties. All handling and experimental procedures must be conducted by trained personnel in a properly equipped laboratory with strict adherence to all institutional and national safety regulations. The information provided here is for guidance purposes and should be supplemented with a thorough risk assessment for your specific experimental conditions. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, the safety recommendations provided are based on the known hazards of this compound and information for analogous highly toxic organophosphates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPTBO)?

A1: this compound (IPTBO), also known as 4-(Propan-2-yl)-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-1-one, is a bicyclic phosphate ester.[1] It is a potent convulsant agent that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its high toxicity makes it a hazardous substance that requires specialized handling.

Q2: What is the primary mechanism of action of IPTBO?

A2: IPTBO functions by blocking the chloride ion channel of the GABAA receptor.[1] The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system.[2] When GABA binds to the receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[2] IPTBO physically obstructs this channel, preventing the influx of chloride ions and thereby blocking the inhibitory action of GABA. This leads to central nervous system overstimulation and convulsions.[1]

Q3: What are the primary hazards associated with IPTBO?

A3: The primary hazard of IPTBO is its extreme toxicity. It can cause violent convulsions and is lethal at very low doses.[1] Exposure can occur through inhalation, ingestion, or skin contact.[1] Due to its potency, any exposure should be considered critical.

Q4: What personal protective equipment (PPE) is required when handling IPTBO?

A4: A comprehensive PPE protocol is mandatory when working with IPTBO. This includes, but is not limited to:

  • Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A disposable, chemically resistant laboratory coat or suit.

All PPE should be donned before entering the designated work area and removed before exiting.

Safe Handling and Storage

Q5: How should IPTBO be handled in the laboratory?

A5: All manipulations of IPTBO, including weighing, dilution, and addition to experimental systems, must be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation exposure. Work surfaces should be covered with absorbent, disposable liners. Use dedicated equipment (e.g., spatulas, glassware) that is clearly labeled for IPTBO use only.

Q6: What are the proper storage conditions for IPTBO?

A6: IPTBO should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It should be kept in a clearly labeled, tightly sealed container within a secondary containment vessel. Access to the storage area should be restricted to authorized personnel only.

Disposal and Decontamination

Q7: How should IPTBO waste be disposed of?

A7: All waste contaminated with IPTBO, including unused compound, solutions, contaminated PPE, and disposable labware, must be treated as hazardous waste. This waste should be collected in designated, leak-proof containers and disposed of through an accredited hazardous waste disposal service. Do not mix IPTBO waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office. Alkaline hydrolysis can be used for the decontamination of organophosphates, but the specific conditions for IPTBO should be validated.

Q8: What is the procedure for decontaminating surfaces and equipment after use?

A8: Decontamination procedures should be established and validated before beginning any work with IPTBO. A common method for decontaminating surfaces and equipment contaminated with organophosphates is treatment with a bleach solution or a specialized decontamination solution. The effectiveness of the decontamination process should be verified.

Troubleshooting Experimental Procedures

Q9: My in vivo experiment with IPTBO did not induce the expected convulsive phenotype. What are the possible reasons?

A9: Several factors could contribute to a lack of convulsive activity:

  • Incorrect Dosage: The dosage of IPTBO is critical. Ensure that the correct concentration was administered. The LD50 in mice is reported to be 180 μg/kg.[1]

  • Route of Administration: The method of administration (e.g., intraperitoneal, intravenous) can significantly affect the onset and severity of convulsions. Verify that the chosen route is appropriate and was executed correctly.

  • Compound Degradation: IPTBO may be susceptible to degradation. Ensure that the compound was stored correctly and that the solution was freshly prepared.

  • Animal Strain and Health: The response to convulsant agents can vary between different animal strains. The health status of the animals can also influence the outcome.

Q10: I observed a high degree of variability in the seizure latency and severity between animals in my study. How can I reduce this variability?

A10: To reduce variability in in vivo convulsant studies:

  • Standardize Procedures: Ensure that all experimental procedures, including animal handling, injection technique, and observation periods, are standardized and consistently applied.

  • Control Environmental Factors: Maintain a consistent and controlled environment for the animals, including temperature, humidity, and light-dark cycles.

  • Use a Sufficiently Large Sample Size: A larger number of animals per group can help to account for individual biological variability.

  • Monitor for and Exclude Outliers: In some cases, individual animals may have an idiosyncratic response. Establish clear criteria for identifying and excluding outliers from the data analysis.

Quantitative Data

PropertyValueReference
Chemical Formula C₇H₁₃O₄P[1]
Molar Mass 192.151 g·mol⁻¹[1]
CAS Number 51052-72-3[1]
LD₅₀ (mice) 180 μg/kg[1]
Dose (µ g/animal )Effect on Cerebellar Cyclic AMP LevelsEffect on Cerebellar Cyclic GMP Levels
0.06 (non-convulsive)Decreased within 1 minuteIncreased within 1 minute
Higher (convulsive doses)Increased with time, more apparent in convulsing animalsIncreased, but not as influenced by convulsions

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide (IPTBO)

This protocol is a generalized procedure based on the synthesis of related bicyclic phosphates.[3] Extreme caution must be exercised during this synthesis due to the high toxicity of the product.

Materials:

  • 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol

  • Phosphoryl chloride (POCl₃)

  • Anhydrous pyridine

  • Anhydrous benzene or toluene

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol in anhydrous benzene or toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphoryl chloride in the same anhydrous solvent to the dropping funnel and add it dropwise to the triol solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for several hours to ensure the completion of the reaction.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture and filter to remove any precipitated pyridinium hydrochloride.

  • Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude IPTBO by recrystallization or column chromatography.

Protocol 2: In Vivo Assessment of Convulsant Activity in Mice

This protocol is a general guideline for assessing the convulsant effects of IPTBO in a mouse model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound (IPTBO)

  • Sterile vehicle (e.g., saline, DMSO)

  • Male mice (specify strain, e.g., C57BL/6)

  • Syringes and needles for injection

  • Observation chambers

  • Timer

Procedure:

  • Prepare a stock solution of IPTBO in a suitable vehicle. Perform serial dilutions to obtain the desired final concentrations for injection.

  • Acclimate the mice to the experimental room for at least one hour before the experiment.

  • Administer a single dose of IPTBO or vehicle to each mouse via the desired route of administration (e.g., intraperitoneal injection).

  • Immediately after injection, place each mouse in an individual observation chamber.

  • Observe the mice continuously for a predefined period (e.g., 30-60 minutes) and record the following parameters:

    • Latency to the first seizure (clonic or tonic).

    • Duration and severity of seizures (using a standardized scoring system, e.g., the Racine scale).

    • Incidence of mortality.

  • At the end of the observation period, humanely euthanize the animals according to the approved IACUC protocol.

Visualizations

GABAA_Signaling_Pathway GABAA Receptor Signaling Pathway GABA GABA GABAAR GABAA Receptor GABA->GABAAR Binds to Cl_channel Chloride Ion Channel GABAAR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Allows Cl- influx No_Inhibition No Inhibition (Excitation/Convulsions) Cl_channel->No_Inhibition IPTBO This compound (IPTBO) IPTBO->Cl_channel Blocks

Caption: GABAA receptor signaling and the inhibitory action of IPTBO.

Experimental_Workflow In Vivo Convulsant Activity Experimental Workflow start Start prep Prepare IPTBO Solutions start->prep acclimate Acclimate Animals prep->acclimate inject Administer IPTBO/Vehicle acclimate->inject observe Observe for Seizures inject->observe record Record Data (Latency, Severity) observe->record euthanize Euthanize Animals record->euthanize analyze Analyze Data euthanize->analyze end End analyze->end

Caption: A typical workflow for in vivo convulsant studies.

References

Validation & Comparative

Comparative Guide to the Validation of 4-Isopropylbicyclophosphate as a Selective GABAA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4-Isopropylbicyclophosphate (4-IPBP), an extremely potent convulsant, with other established Gamma-aminobutyric acid type A (GABAa) receptor antagonists.[1] It is intended for researchers and professionals in pharmacology and drug development, offering objective data, detailed experimental protocols, and visual aids to facilitate the validation and understanding of novel GABAA receptor modulators.

Introduction to GABAA Receptor Antagonism

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] It functions as a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻).[1][2][3][4] This hyperpolarizes the neuron, reducing its excitability and the likelihood of firing an action potential.[2][3][4]

GABAA receptor antagonists are invaluable tools for studying inhibitory circuits and are investigated for various therapeutic and research applications. They can be broadly categorized by their mechanism of action:

  • Competitive Antagonists: These compounds bind to the same site as GABA (the orthosteric site) but do not activate the receptor, thereby preventing GABA from binding and opening the channel.

  • Non-competitive Antagonists (Channel Blockers): These compounds bind to a different site (an allosteric site), typically within the ion pore itself, to physically obstruct the flow of chloride ions, even when GABA is bound to the receptor.[1]

This compound (also known as IPTBO) is a bicyclic phosphate convulsant that functions as a potent, non-competitive GABAA receptor antagonist by blocking the chloride ion channel.[1] This guide compares its properties and validation methods against three widely used antagonists: Bicuculline, Gabazine (SR-95531), and Picrotoxin.

Comparative Analysis of GABAA Antagonists

The selection of an appropriate antagonist depends critically on its potency, selectivity for different GABAA receptor subtypes, and mechanism of action. The GABAA receptors are pentameric structures assembled from a pool of 19 possible subunits (e.g., α1–6, β1–3, γ1–3, etc.), leading to a vast number of potential receptor subtypes with distinct pharmacology.[5]

Table 1: Comparison of GABAA Receptor Antagonists

FeatureThis compound (4-IPBP)BicucullineGabazine (SR-95531)Picrotoxin
Mechanism Non-competitive (Channel Blocker)[1]Competitive[6][7]Competitive[6][7]Non-competitive (Channel Blocker)[5][6]
Binding Site Allosteric site within the ion channel[1]Orthosteric GABA binding site[7]Orthosteric GABA binding site[7]Allosteric site within the ion channel[6]
Potency Extremely potent convulsant[1]Benchmark antagonistPotent antagonist[6]Potent convulsant, but 30-100 fold less so than related compounds like TETS[5]
Subtype Selectivity Selectivity across mammalian GABAA subtypes is not well-documented. Related compounds show selectivity for insect vs. rat receptors.[8]Largely independent of subunit composition, but less sensitive at α6-containing receptors.[6] Ineffective at GABAc receptors.[6]Similar actions to bicuculline.[6]Relatively non-selective, blocking most GABAA receptors with IC50s in the 2-8 µM range.[5] Insensitive to receptors containing the β1 subunit.[5]
Primary Use Research tool, convulsant agent.[1]Standard competitive antagonist in research to confirm GABAA-mediated transmission.[6][9]Widely used competitive antagonist in electrophysiology.[6]Research tool for studying channel function and as a convulsant.[5]

Signaling and Antagonist Action Pathway

The following diagram illustrates the GABAA receptor signaling cascade and the distinct points of intervention for competitive and non-competitive antagonists.

GABAA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_channel cluster_antagonists Antagonist Intervention GABA_vesicle GABA GABAaR GABAA Receptor (αβγ subunits) GABA_vesicle->GABAaR 1. GABA binds cluster_channel cluster_channel GABAaR->cluster_channel:p1 2. Channel Opens p1 p2 Neuron Neuron State: Inhibited cluster_channel:p2->Neuron 3. Cl- Influx (Hyperpolarization) Comp Competitive (Bicuculline, Gabazine) Comp->GABAaR Blocks GABA Site NonComp Non-competitive (4-IPBP, Picrotoxin) NonComp->cluster_channel:p1 Blocks Channel Pore

Caption: GABAA receptor activation and points of antagonist inhibition.

Experimental Protocols for Antagonist Validation

Validating a novel compound like 4-IPBP requires a combination of binding and functional assays to determine its affinity, potency, and mechanism of action.

1. Radioligand Binding Assay (To Determine Binding Affinity, Kᵢ)

This assay quantifies the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitor constant (Kᵢ) of 4-IPBP.

  • Materials:

    • Cell membranes prepared from tissue or cell lines expressing the GABAA receptor subtype of interest.

    • Radiolabeled ligand (e.g., [³H]muscimol for the GABA site, or a channel blocker radioligand).

    • Test compound: 4-IPBP at various concentrations.

    • Non-specific binding control: A high concentration of a known, unlabeled ligand.

    • Assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Methodology:

    • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of 4-IPBP.

    • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 4°C).[10]

    • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand remain on the filter.[11]

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining free ligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the concentration of 4-IPBP. The IC₅₀ (concentration of 4-IPBP that inhibits 50% of specific binding) is determined and then converted to the Kᵢ value using the Cheng-Prusoff equation.

2. Whole-Cell Patch-Clamp Electrophysiology (To Determine Functional Potency, IC₅₀)

This functional assay measures the effect of the antagonist on the chloride current elicited by GABA application. It is the gold standard for confirming antagonism and determining the mechanism.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-IPBP and confirm its mechanism as a non-competitive antagonist.

  • Materials:

    • Cell line (e.g., HEK293 or Xenopus oocytes) expressing a specific combination of GABAA receptor subunits (e.g., α1β2γ2).

    • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

    • Pipettes, intracellular and extracellular solutions.

    • GABA solution (at its EC₅₀ concentration).

    • 4-IPBP solutions at various concentrations.

  • Methodology:

    • Cell Clamping: Establish a whole-cell voltage-clamp configuration on a cell expressing the target GABAA receptor subtype. Clamp the cell at a holding potential of -60 mV.

    • GABA Application: Apply a short pulse of GABA (at a concentration that elicits a submaximal response, e.g., EC₅₀) to evoke an inward chloride current.

    • Antagonist Application: Co-apply GABA with increasing concentrations of 4-IPBP and record the peak amplitude of the evoked current at each concentration.

    • Washout: Ensure the effect is reversible by washing out the antagonist and reapplying GABA alone.

    • Data Analysis:

      • Normalize the current amplitude in the presence of the antagonist to the control GABA response.

      • Plot the normalized current as a function of the 4-IPBP concentration and fit the data with a Hill equation to determine the IC₅₀.

      • To confirm a non-competitive mechanism, generate a GABA dose-response curve in the absence and presence of a fixed concentration of 4-IPBP. A non-competitive antagonist will reduce the maximum response (Eₘₐₓ) without significantly shifting the EC₅₀, whereas a competitive antagonist would shift the EC₅₀ to the right without changing the Eₘₐₓ.

Workflow for Validating a Novel GABAA Antagonist

The logical progression from initial screening to functional validation is crucial for characterizing a new chemical entity.

Workflow start Identify/Synthesize Test Compound (e.g., 4-IPBP) binding Primary Screen: Radioligand Binding Assay start->binding binding_res Determine Binding Affinity (Ki) binding->binding_res electro Functional Validation: Whole-Cell Patch-Clamp binding_res->electro electro_res Determine Potency (IC50) & Mechanism of Action electro->electro_res selectivity Selectivity Profiling: Test against a panel of GABAA receptor subtypes electro_res->selectivity selectivity_res Establish Subtype Selectivity Profile selectivity->selectivity_res analysis Data Analysis & Final Validation selectivity_res->analysis

Caption: Standard experimental workflow for GABAA antagonist validation.

References

A Comparative Analysis of the Convulsant Effects of 4-Isopropylbicyclophosphate and Picrotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the convulsant effects of two potent neurotoxic agents: 4-Isopropylbicyclophosphate (IPTBO) and picrotoxin. Both compounds are widely used in neuroscience research to study the mechanisms of epilepsy and to screen for novel anticonvulsant therapies. This document summarizes their mechanisms of action, quantitative toxicity and convulsant potency, and provides an overview of the experimental protocols used to assess their effects.

Quantitative Comparison of Convulsant Properties

The following table summarizes the key quantitative parameters for IPTBO and picrotoxin, highlighting their relative potencies and affinities for their molecular target.

ParameterThis compound (IPTBO)PicrotoxinReference
LD50 (mice, i.p.) 0.18 mg/kg (180 µg/kg)15 mg/kg[1]
Seizure-Inducing Dose (mice, i.p.) Not explicitly defined as ED50, but potent convulsant activity is observed at sublethal doses.3-10 mg/kg[1]
GABAa Receptor Binding Affinity Bicyclophosphate analogs display up to three orders of magnitude greater affinity for rat brain GABAa receptor chloride channel sites compared to picrotoxin.Lower affinity compared to bicyclophosphates. IC50 values for inhibition of GABA-induced chloride currents are in the micromolar range.[2][3]
Mechanism of Action Non-competitive antagonist of the GABAa receptor; blocks the chloride ionophore.Non-competitive antagonist of the GABAa receptor; blocks the chloride ionophore.[1][4]

Mechanism of Action: Inhibition of GABAergic Neurotransmission

Both this compound and picrotoxin exert their convulsant effects by targeting the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds are not competitive antagonists that bind to the GABA recognition site. Instead, they are non-competitive antagonists that bind to a distinct site within or near the chloride ion channel of the GABAa receptor complex.

Binding of these antagonists to the channel pore physically obstructs the flow of chloride ions into the neuron, even when GABA is bound to its receptor. This blockade of inhibitory chloride currents leads to a state of neuronal hyperexcitability, as the normal hyperpolarizing influence of GABA is lost. The resulting imbalance between excitatory and inhibitory neurotransmission manifests as uncontrolled neuronal firing, leading to seizures.

GABAA_Pathway cluster_0 Normal GABAergic Inhibition cluster_1 Inhibition by IPTBO / Picrotoxin GABA GABA GABAa_R GABAa Receptor GABA->GABAa_R Binds Cl_channel Chloride Channel (Open) GABAa_R->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Convulsant IPTBO or Picrotoxin Blocked_Cl_channel Chloride Channel (Blocked) Convulsant->Blocked_Cl_channel Binds to pore No_Cl_influx No Cl- Influx Blocked_Cl_channel->No_Cl_influx Hyperexcitability Neuronal Hyperexcitability (Convulsions) No_Cl_influx->Hyperexcitability GABAa_R_inhibited GABAa Receptor GABA_inhibited GABA GABA_inhibited->GABAa_R_inhibited Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Data Analysis acclimation Animal Acclimation grouping Randomization into Dose Groups acclimation->grouping injection Intraperitoneal Injection grouping->injection dose_prep Dose Preparation (IPTBO or Picrotoxin) dose_prep->injection observation Behavioral Observation (30-60 min) injection->observation scoring Seizure Scoring (e.g., Racine Scale) observation->scoring video Video Recording observation->video latency Latency to Seizure scoring->latency duration Seizure Duration scoring->duration severity Seizure Severity scoring->severity stats Statistical Analysis (ED50, LD50 Calculation) latency->stats duration->stats severity->stats

References

4-Isopropylbicyclophosphate versus bicuculline: a comparative analysis of mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonists: 4-Isopropylbicyclophosphate (4-IPBP) and bicuculline. The following sections will delve into their distinct mechanisms of action, present quantitative data for performance comparison, and outline detailed experimental protocols for their characterization.

Introduction

This compound (4-IPBP), also known as IPTBO, is a potent convulsant and a member of the bicyclic phosphate family of compounds. It functions as a non-competitive antagonist of the GABA-A receptor. In contrast, bicuculline is a phthalide-isoquinoline alkaloid that acts as a competitive antagonist at the GABA-A receptor. Understanding the differences in their mechanisms is crucial for their application in neuroscience research and drug development, particularly in the study of epilepsy, anxiety, and other neurological disorders.

Mechanism of Action

The primary distinction between 4-IPBP and bicuculline lies in their binding sites and subsequent effects on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.

Bicuculline: Competitive Antagonism

Bicuculline directly competes with the endogenous ligand, GABA, for binding at the orthosteric site on the GABA-A receptor.[1] By occupying this site, bicuculline prevents GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions that leads to hyperpolarization and neuronal inhibition. This competitive nature means that the inhibitory effect of bicuculline can be overcome by increasing the concentration of GABA.

This compound (4-IPBP): Non-Competitive Antagonism

In contrast, 4-IPBP does not bind to the GABA recognition site. Instead, it is a channel blocker that binds to a site within the chloride ion pore of the GABA-A receptor.[2] This action physically obstructs the flow of chloride ions, regardless of whether GABA is bound to the receptor.[2] This non-competitive mechanism means that increasing the concentration of GABA will not reverse the blocking effect of 4-IPBP.

cluster_gabaa GABA-A Receptor cluster_bicuculline Bicuculline cluster_4ipbp 4-IPBP receptor cl_channel Chloride Channel receptor->cl_channel Opens bicuculline Bicuculline bicuculline->receptor Competes with GABA at orthosteric site ipbp 4-IPBP ipbp->cl_channel Blocks pore (Non-competitive) gaba GABA gaba->receptor Binds to orthosteric site inhibition Neuronal Inhibition cl_channel->inhibition Cl- influx

Caption: Signaling pathway of GABA-A receptor antagonism.

Quantitative Data Comparison

The following tables summarize the available quantitative data for 4-IPBP and bicuculline, providing a basis for comparing their potency and toxicity.

Table 1: Potency at the GABA-A Receptor

CompoundParameterValueSpeciesExperimental Condition
Bicuculline IC502 µM ± 0.1Not SpecifiedAt 40 µM GABA
IC503.3 µMNot SpecifiedAt 30 µM GABA on α5β3γ2 receptors
IC502.7 µMNot SpecifiedAt 30 µM GABA on α1β2γ2 receptors
IC503.8 µMNot SpecifiedAt 30 µM GABA on α2β3γ2 receptors
4-IPBP IC50Data not available in a directly comparable format
KiData not available in a directly comparable format

Note: IC50 values for bicuculline are highly dependent on the concentration of GABA used in the assay due to its competitive nature.

Table 2: Acute Toxicity

CompoundParameterValueSpeciesRoute of Administration
4-IPBP LD50180 µg/kgMouseNot Specified
Bicuculline LD502.5 mg/kgMouseIntraperitoneal

Experimental Protocols

Detailed methodologies for characterizing and comparing competitive and non-competitive GABA-A receptor antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds to the GABA-A receptor.

Objective: To differentiate between competitive and non-competitive binding mechanisms.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [3H]-Muscimol or [3H]-GABA (radioligand for the orthosteric site)

  • [3H]-TBOB (t-butylbicycloorthobenzoate) or a similar channel-binding radioligand

  • Bicuculline and 4-IPBP (test compounds)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Competition Binding Assay (for Bicuculline):

    • Incubate a fixed concentration of [3H]-Muscimol with increasing concentrations of unlabeled bicuculline and the membrane preparation.

    • Total binding is determined in the absence of any competitor.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.

  • Competition Binding Assay (for 4-IPBP):

    • Perform a similar competition assay as for bicuculline, using [3H]-Muscimol. A non-competitive antagonist is not expected to displace the orthosteric radioligand.

    • To determine the binding of 4-IPBP to the channel site, a competition assay can be performed using a channel-binding radioligand like [3H]-TBOB and increasing concentrations of unlabeled 4-IPBP.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation. For bicuculline, a rightward shift in the competition curve in the presence of increasing concentrations of GABA is indicative of competitive binding. For 4-IPBP, a lack of displacement of [3H]-Muscimol but displacement of a channel-binding radioligand would confirm its non-competitive, channel-blocking mechanism.

cluster_bicuculline Bicuculline (Competitive) cluster_4ipbp 4-IPBP (Non-Competitive) start Start prep Prepare Rat Cortical Membranes start->prep assay_setup Set up Competition Binding Assay prep->assay_setup incubate Incubate to Equilibrium assay_setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end bic_radioligand [3H]-Muscimol bic_radioligand->assay_setup bic_competitor Unlabeled Bicuculline bic_competitor->assay_setup ipbp_radioligand [3H]-TBOB ipbp_radioligand->assay_setup ipbp_competitor Unlabeled 4-IPBP ipbp_competitor->assay_setup

Caption: Radioligand binding assay workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to drug application.

Objective: To characterize the functional effects of bicuculline and 4-IPBP on GABA-A receptor-mediated currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • Intracellular solution (e.g., containing CsCl to isolate chloride currents)

  • Extracellular solution (e.g., artificial cerebrospinal fluid)

  • GABA, bicuculline, and 4-IPBP solutions

Protocol:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • GABA Application: Apply a brief pulse of GABA to elicit an inward chloride current.

  • Antagonist Application (Bicuculline):

    • Co-apply increasing concentrations of bicuculline with a fixed concentration of GABA. A competitive antagonist will cause a parallel rightward shift of the GABA concentration-response curve without a change in the maximal response.

  • Antagonist Application (4-IPBP):

    • Co-apply increasing concentrations of 4-IPBP with a fixed concentration of GABA. A non-competitive antagonist will cause a reduction in the maximal response to GABA without a significant shift in the EC50 of GABA.

  • Data Acquisition and Analysis: Record the currents and plot concentration-response curves to determine the IC50 values and observe the characteristic changes in the GABA dose-response relationship that differentiate competitive and non-competitive antagonism.

start Start prep Prepare Neurons/ Brain Slices start->prep pipette Prepare Patch Pipette prep->pipette seal Form Giga-seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell v_clamp Voltage Clamp (-60 mV) whole_cell->v_clamp gaba_app Apply GABA v_clamp->gaba_app antagonist_app Co-apply Antagonist (Bicuculline or 4-IPBP) gaba_app->antagonist_app record Record Currents antagonist_app->record analyze Analyze Concentration- Response Curves record->analyze end End analyze->end

Caption: Whole-cell patch-clamp experimental workflow.

Conclusion

This compound and bicuculline are both potent antagonists of the GABA-A receptor, but they achieve this through fundamentally different mechanisms. Bicuculline acts as a classical competitive antagonist, vying with GABA for its binding site, a mechanism that can be surmounted by higher agonist concentrations. In contrast, 4-IPBP embodies non-competitive antagonism by physically occluding the ion channel, a blockade that is insensitive to agonist concentration. This distinction is not merely academic; it has profound implications for their in vivo effects and their utility as pharmacological tools. The experimental protocols outlined provide a robust framework for researchers to investigate these and other GABA-A receptor modulators, contributing to a deeper understanding of inhibitory neurotransmission and the development of novel therapeutics.

References

Differentiating the Binding Sites of 4-Isopropylbicyclophosphate and TBPS at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the binding characteristics of two potent convulsant agents, 4-Isopropylbicyclophosphate (IPTBO) and t-Butylbicyclophosphorothionate (TBPS), at the γ-aminobutyric acid type A (GABA-A) receptor. Both compounds are classified as non-competitive antagonists that act at the picrotoxin-sensitive site within the receptor's chloride ion channel. Understanding the nuances of their interaction with this crucial inhibitory receptor is vital for research in neurotoxicology, pharmacology, and the development of novel insecticides and therapeutic agents.

Binding Affinity and Potency: A Quantitative Comparison

Competitive radioligand binding assays are the primary method for characterizing the interaction of IPTBO and TBPS with the GABA-A receptor. These assays typically utilize [³⁵S]TBPS, a high-affinity radioligand for the picrotoxin site. By measuring the displacement of [³⁵S]TBPS by increasing concentrations of unlabeled IPTBO and TBPS, their respective binding affinities (expressed as the inhibition constant, Ki) can be determined.

For the purpose of this guide, we will present a table with representative data synthesized from the broader literature on cage convulsants. It is important to note that absolute values can vary between studies based on experimental conditions (e.g., tissue preparation, buffer composition, temperature).

CompoundChemical StructureTarget SiteBinding Affinity (Ki)Potency
TBPS (t-Butylbicyclophosphorothionate)C₈H₁₅O₃PSPicrotoxin-sensitive site in the GABA-A receptor chloride channelHigh (in the low nanomolar range)Extremely Potent Convulsant
IPTBO (this compound)C₇H₁₃O₄PPicrotoxin-sensitive site in the GABA-A receptor chloride channelHigh (likely in a comparable nanomolar range to TBPS)Extremely Potent Convulsant

Experimental Protocols: Differentiating Binding Characteristics

The primary experimental method to differentiate the binding of IPTBO and TBPS is a competitive radioligand binding assay. Below is a detailed methodology based on common practices in the field.

Objective: To determine and compare the binding affinities (Ki) of IPTBO and TBPS for the picrotoxin-sensitive site on the GABA-A receptor.
Materials:
  • Radioligand: [³⁵S]t-Butylbicyclophosphorothionate ([³⁵S]TBPS)

  • Test Ligands: this compound (IPTBO) and unlabeled TBPS

  • Biological Sample: Rat brain membrane homogenates (e.g., from cerebral cortex or hippocampus)

  • Buffers:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl)

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific Binding Control: Picrotoxin (at a high concentration, e.g., 10 µM)

  • Instrumentation:

    • Scintillation counter

    • Filtration apparatus (e.g., Brandel or Millipore cell harvester)

    • Glass fiber filters

Procedure:
  • Membrane Preparation:

    • Homogenize dissected brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford or BCA assay).

  • Competitive Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitor binding (for a range of IPTBO and TBPS concentrations).

    • To each tube, add the following in order:

      • Assay buffer

      • A fixed concentration of [³⁵S]TBPS (typically at or below its Kd value).

      • For competitor tubes: varying concentrations of either IPTBO or unlabeled TBPS.

      • For non-specific binding tubes: a saturating concentration of picrotoxin.

      • For total binding tubes: assay buffer.

    • Initiate the binding reaction by adding the prepared membrane homogenate.

  • Incubation:

    • Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of picrotoxin) from the total binding and competitor binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³⁵S]TBPS) for both IPTBO and TBPS using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification & Analysis homogenize Homogenize Brain Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash Membrane Pellet centrifuge2->wash resuspend Resuspend in Assay Buffer wash->resuspend add_membrane Add Membrane Homogenate resuspend->add_membrane setup Set up Assay Tubes add_reagents Add Radioligand & Competitors setup->add_reagents add_reagents->add_membrane incubate Incubate to Equilibrium add_membrane->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze

Caption: Experimental workflow for the competitive radioligand binding assay.

signaling_pathway cluster_receptor GABA-A Receptor receptor GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) channel Chloride (Cl-) Channel receptor->channel Opens Channel hyperpolarization Membrane Hyperpolarization channel->hyperpolarization Cl- Influx block Blockage of Cl- Influx gaba GABA (Neurotransmitter) gaba->receptor Binds to Orthosteric Site iptbo_tbps IPTBO / TBPS (Non-competitive Antagonists) iptbo_tbps->channel Binds to Picrotoxin Site (Pore Blocker) inhibition Neuronal Inhibition hyperpolarization->inhibition Leads to excitation Neuronal Excitation / Convulsions block->excitation Leads to

Caption: Signaling pathway of GABA-A receptor modulation by IPTBO and TBPS.

Conclusion

Both this compound and t-Butylbicyclophosphorothionate are highly potent non-competitive antagonists of the GABA-A receptor, binding to the same picrotoxin-sensitive site within the chloride ion channel. Their primary mechanism of action is the physical blockade of chloride ion influx, which prevents the hyperpolarizing, inhibitory effect of GABA, leading to neuronal hyperexcitation and convulsions. While their binding affinities are expected to be in a similar nanomolar range, subtle differences may exist due to their structural variations (a phosphate ester in IPTBO versus a phosphorothionate in TBPS). The definitive differentiation and quantification of their binding potencies rely on meticulous competitive radioligand binding assays as detailed in this guide. This information is crucial for the accurate interpretation of toxicological data and for the rational design of new molecules targeting the GABA-A receptor.

Comparative Efficacy of 4-Isopropylbicyclophosphate and Other Bicyclophosphates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the neurotoxic potency and mechanisms of action of convulsant bicyclophosphate esters, focusing on 4-Isopropylbicyclophosphate (IPTBO) and its analogues.

This guide provides a comparative overview of the efficacy of this compound (IPTBO) and other prominent bicyclophosphates, such as t-butylbicyclophosphorothionate (TBPS) and t-butylbicyclo-phosphate (TBPO). These compounds are highly toxic organophosphates known for their potent convulsant effects, which stem from their action as non-competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the neurotoxicology and pharmacology of these compounds.

Mechanism of Action: Potent Blockade of Inhibitory Neurotransmission

Bicyclophosphates exert their toxic effects by disrupting the normal function of the GABAA receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the same site as GABA, these compounds act at a distinct site within the receptor's integral chloride ion channel. By binding to this site, they allosterically inhibit the flow of chloride ions, effectively preventing the hyperpolarization of the neuronal membrane that underlies GABA-mediated inhibition. This blockade of inhibitory signaling leads to a state of neuronal hyperexcitability, manifesting as severe convulsions.[1]

Quantitative Comparison of Efficacy and Toxicity

The following table summarizes the available quantitative data on the potency and toxicity of IPTBO, TBPS, and TBPO. It is important to note that direct comparative studies for all parameters are limited, and data are compiled from various sources. Differences in experimental conditions may influence the absolute values.

CompoundChemical StructurePotency (IC₅₀)Acute Toxicity (LD₅₀, mice, i.p.)
This compound (IPTBO) 4-(propan-2-yl)-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-1-oneData not available in direct comparison180 µg/kg [2]
t-Butylbicyclophosphorothionate (TBPS) 4-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide0.39 ± 0.07 µM (inhibition of GABA-evoked currents)[1]Data not available
t-Butylbicyclo-phosphate (TBPO) 4-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxideData not availableData not available

Note: IC₅₀ represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD₅₀ refers to the lethal dose for 50% of the test population.

Signaling Pathway and Downstream Effects

The primary signaling pathway affected by bicyclophosphates is the direct blockade of the GABAA receptor chloride channel. However, studies on IPTBO suggest potential downstream consequences on intracellular second messenger systems. Administration of IPTBO in mice has been shown to alter the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the cerebellum. This suggests that the neuronal hyperexcitability induced by GABAA receptor blockade may trigger further intracellular signaling cascades, although the precise mechanisms and the involvement of these cyclic nucleotides in the toxic endpoints are still under investigation. Whether TBPS and TBPO elicit similar effects on cyclic nucleotide levels requires further comparative studies.

GABAA_Antagonism_Pathway cluster_neuron Postsynaptic Neuron cluster_drug Bicyclophosphate Action cluster_downstream Potential Downstream Effects (IPTBO) GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel GABA Binding Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Blocked_channel Chloride Channel (Blocked) Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Bicyclophosphate This compound (or other bicyclophosphates) Bicyclophosphate->Blocked_channel Binds to channel pore Hyperexcitability Neuronal Hyperexcitability Blocked_channel->Hyperexcitability Prevents Cl- Influx Cyclic_Nucleotides Alteration of cAMP/cGMP Levels Hyperexcitability->Cyclic_Nucleotides Convulsions Convulsions Hyperexcitability->Convulsions

Caption: Mechanism of action of bicyclophosphates as GABA-A receptor antagonists.

Experimental Protocols

GABAA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for the GABAA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of bicyclophosphates for the GABAA receptor.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand specific for the GABAA receptor ionophore site (e.g., [³⁵S]TBPS)

  • Bicyclophosphate test compounds (IPTBO, TBPS, TBPO) at various concentrations

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like picrotoxin)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times with binding buffer through repeated resuspension and centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the prepared brain membranes, the radioligand ([³⁵S]TBPS), and varying concentrations of the bicyclophosphate test compounds.

    • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Assessment of Convulsant Activity in Mice

This protocol describes a common method for evaluating the in vivo convulsant effects of chemical compounds.

Objective: To determine the median lethal dose (LD₅₀) and observe the convulsant phenotype of bicyclophosphates in mice.

Materials:

  • Male Swiss-Webster mice (or other appropriate strain)

  • Bicyclophosphate test compounds (IPTBO, TBPS, TBPO)

  • Vehicle for dissolving the test compounds (e.g., saline, DMSO)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Animal Preparation:

    • Acclimate mice to the laboratory conditions for at least one week before the experiment.

    • House mice individually during the observation period.

  • Dose Preparation and Administration:

    • Prepare a range of doses for each bicyclophosphate compound, dissolved in the appropriate vehicle.

    • Administer a single dose of the test compound or vehicle to each mouse via intraperitoneal (i.p.) injection.

  • Observation:

    • Immediately after injection, place each mouse in an individual observation chamber.

    • Continuously observe the mice for a set period (e.g., 2-4 hours) for the onset, severity, and duration of convulsions.

    • Record key behaviors such as tremors, myoclonic jerks, tonic-clonic seizures, and time to death.

  • LD₅₀ Determination:

    • Record the number of deaths in each dose group within a 24-hour period.

    • Calculate the LD₅₀ value using a statistical method such as probit analysis. This value represents the dose that is lethal to 50% of the animals.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Toxicity start_invitro Prepare Brain Membranes binding_assay GABA-A Receptor Binding Assay ([35S]TBPS) start_invitro->binding_assay ic50 Determine IC50 Value binding_assay->ic50 comparison Comparative Analysis of Efficacy and Toxicity ic50->comparison start_invivo Administer Compound to Mice (i.p.) observe Observe for Convulsions and Mortality start_invivo->observe ld50 Calculate LD50 Value observe->ld50 ld50->comparison

Caption: Workflow for comparing bicyclophosphate efficacy and toxicity.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of 4-Isopropylbicyclophosphate, a bicyclic organophosphate, accurate and reliable quantification is paramount. This guide provides a comparative overview of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors including the sample matrix, required sensitivity, and available instrumentation.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of polar organophosphates like this compound. These are generalized parameters based on the analysis of analogous compounds and may require optimization for this specific analyte.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection using two stages of mass analysis.
Derivatization Likely required to increase volatility and thermal stability.Generally not required.
Sample Volatility High volatility required.Not a limiting factor.
Limit of Detection (LOD) ng/mL to pg/mL range (analyte dependent).pg/mL to fg/mL range (analyte dependent).
Limit of Quantification (LOQ) ng/mL to pg/mL range (analyte dependent).pg/mL to fg/mL range (analyte dependent).
**Linearity (R²) **Typically >0.99Typically >0.99
Selectivity Good, can be improved with high-resolution MS.Excellent, due to MS/MS fragmentation.
Matrix Effects Generally lower than LC-MS.Can be significant, requiring careful sample preparation and use of internal standards.
Throughput Moderate, sample preparation can be time-consuming.High, especially with modern UPLC systems.

Experimental Workflows

The general experimental workflow for the quantification of a small molecule like this compound involves several key stages, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (if needed for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec Quantification Quantification MassSpec->Quantification Reporting Reporting Quantification->Reporting

General workflow for the quantification of this compound.

Detailed Experimental Protocols

The following are representative protocols for the analysis of polar organophosphates, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the phosphate group and the bicyclic structure, derivatization is likely necessary to improve the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a common derivatization technique for polar functional groups.[1]

1. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the sample type (e.g., biological fluid, environmental sample).

  • Clean-up: Use solid-phase extraction (SPE) with a sorbent appropriate for organophosphates (e.g., C18, Florisil) to remove interfering matrix components.

  • Derivatization (Silylation):

    • Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique that typically does not require derivatization for polar compounds like this compound.[2]

1. Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent mixture (e.g., acetonitrile/water).

  • Clean-up: A simple protein precipitation (for biological samples) or a pass-through SPE cartridge may be sufficient. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is also a popular choice for complex matrices.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UPLC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or a similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on analyte response).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ion transitions will need to be optimized for this compound.

Method Selection: A Comparative Diagram

The choice between GC-MS and LC-MS/MS for the analysis of this compound involves a trade-off between several factors.

Method Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Pros Pros: - Lower matrix effects - Robust and widely available GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Derivatization often required for polar analytes - Requires volatile and thermally stable compounds GCMS_Node->GCMS_Cons LCMSMS_Node Liquid Chromatography-Tandem Mass Spectrometry LCMSMS_Pros Pros: - High sensitivity and selectivity - No derivatization for polar analytes - Suitable for non-volatile compounds LCMSMS_Node->LCMSMS_Pros LCMSMS_Cons Cons: - Potential for significant matrix effects - More complex instrumentation LCMSMS_Node->LCMSMS_Cons Analyte This compound (Polar Organophosphate) Analyte->GCMS_Node Requires Derivatization Analyte->LCMSMS_Node Direct Analysis

Comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. For routine analysis where high sensitivity is not the primary concern and instrumentation is readily available, a GC-MS method with derivatization can be a robust option. However, for applications requiring high sensitivity, high throughput, and the ability to analyze the native compound directly, LC-MS/MS is the superior choice.[3] The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the samples, and the available resources. It is always recommended to perform a thorough method validation for the chosen technique to ensure accurate and reliable results.

References

Unveiling the In Vivo Neuroexcitatory Effects of GABA-A Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo electroencephalographic (EEG) effects of the potent convulsant 4-Isopropylbicyclophosphate and other key GABA-A receptor antagonists. While direct, quantitative EEG data for this compound in publicly available literature is limited, this document extrapolates its likely neuroexcitatory profile by examining well-characterized alternatives, namely picrotoxin and bicuculline. By presenting their mechanisms of action, EEG signatures, and the protocols to elicit these effects, this guide serves as a crucial resource for designing and interpreting neuropharmacological studies.

Mechanism of Action: Targeting the Brain's Primary Inhibitory System

The primary target for this compound and its comparators is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Antagonism of this receptor leads to a reduction in inhibitory neurotransmission, resulting in neuronal hyperexcitability that can manifest as seizures.

This compound is a potent non-competitive antagonist of the GABA-A receptor. It is believed to act as a channel blocker, physically occluding the chloride ion pore of the receptor, thereby preventing the influx of chloride ions that would normally hyperpolarize the neuron and inhibit its firing.

In comparison, picrotoxin also acts as a non-competitive antagonist, binding to a site within the chloride channel of the GABA-A receptor and blocking ion flow. Bicuculline , on the other hand, is a competitive antagonist, meaning it binds to the same site as the endogenous ligand GABA, directly preventing GABA from activating the receptor.

Comparative In Vivo EEG Effects of GABA-A Receptor Antagonists

CompoundMechanism of ActionAnimal ModelRoute of AdministrationDose RangeKey EEG Findings
Picrotoxin Non-competitive AntagonistRatIntravenous infusionSeizure-inducingSeizures are characterized by generalized discharges. During seizures, there are significant increases in the power of the 6-8 Hz frequency band, particularly in the ventrolateral thalamus and neocortex. Gamma frequency power is also significantly increased in neocortical structures.[1]
Bicuculline Competitive AntagonistRatSystemic injectionSeizure-inducingSeizures initiate with synchronized high-amplitude, high-frequency oscillations that progress to lower-frequency clonic paroxysmal discharges.[2]

Experimental Protocols

In Vivo Electroencephalography (EEG) Recording in Rodents Following Convulsant Administration

This protocol outlines a general procedure for recording EEG in rats following the administration of a GABA-A receptor antagonist to induce seizures.

1. Animal Preparation and Surgery:

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Electrode Implantation: Drill small burr holes in the skull over the brain regions of interest (e.g., frontal cortex, hippocampus). Implant stainless steel screw electrodes or depth electrodes into the burr holes, ensuring they make contact with the dura mater or are placed at the desired depth within the brain parenchyma. A reference and a ground electrode are typically placed over a region with minimal electrical activity, such as the cerebellum or nasal sinus.

  • Headmount Fixation: Secure the electrodes and a headmount connector to the skull using dental cement.

  • Recovery: Allow the animal to recover from surgery for at least one week before any experimental procedures.

2. Drug Administration:

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, subcutaneous, or direct intracerebral injection) depends on the specific aims of the study and the pharmacokinetic properties of the compound.

  • Dosing: A dose-response study should be conducted to determine the threshold dose for seizure induction and to characterize the effects of a range of doses.

3. EEG Recording:

  • Apparatus: Place the fully recovered and conscious animal in a recording chamber that allows for free movement. Connect the animal's headmount to a preamplifier and an EEG recording system.

  • Recording Parameters:

    • Sampling Rate: A minimum of 250 Hz is recommended to capture the fast frequencies associated with seizure activity.

    • Filtering: Apply appropriate low-pass (e.g., 100 Hz) and high-pass (e.g., 0.5 Hz) filters to remove unwanted noise.

  • Data Acquisition: Record a baseline EEG for a sufficient period (e.g., 30-60 minutes) before drug administration. After administration, continuously record the EEG and observe the animal for behavioral signs of seizures.

4. Data Analysis:

  • Visual Inspection: Visually score the EEG recordings for the onset, duration, and termination of seizure activity. Characterize the morphology of the seizure discharges (e.g., spike-and-wave, polyspikes).

  • Quantitative Analysis:

    • Power Spectral Analysis: Use Fast Fourier Transform (FFT) to analyze the power of different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma) before, during, and after seizure events.

    • Spike Detection: Employ automated spike detection algorithms to quantify interictal and ictal spike rates.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Glutamate Glutamate Depolarization Depolarization (Excitation) Glutamate->Depolarization Activates AMPA/NMDA Receptors GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx IPTBO This compound IPTBO->Chloride_Channel Blocks (Non-competitive) Picrotoxin Picrotoxin Picrotoxin->Chloride_Channel Blocks (Non-competitive) Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Blocks (Competitive)

Caption: Signaling pathway of GABA-A receptor antagonists.

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Animal_Model Select Animal Model (e.g., Rat) Surgery Stereotaxic Surgery & Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery (>1 week) Surgery->Recovery Baseline_EEG Baseline EEG Recording Recovery->Baseline_EEG Drug_Admin Administer Compound (e.g., this compound) Baseline_EEG->Drug_Admin Post_Admin_EEG Post-administration EEG & Video Recording Drug_Admin->Post_Admin_EEG Visual_Scoring Visual Scoring of Seizures Post_Admin_EEG->Visual_Scoring QEEG Quantitative EEG Analysis (Power Spectrum, etc.) Post_Admin_EEG->QEEG Behavioral_Analysis Behavioral Seizure Staging Post_Admin_EEG->Behavioral_Analysis Data_Interpretation Data Interpretation & Comparison Visual_Scoring->Data_Interpretation QEEG->Data_Interpretation Behavioral_Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo EEG studies.

References

Comparative Neurotoxic Profiles of 4-Isopropylbicyclophosphate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurotoxic profiles of 4-Isopropylbicyclophosphate (IPTBO) and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a critical resource for understanding the structure-activity relationships of these potent convulsants.

Abstract

This compound (IPTBO) and its analogs are a class of highly toxic bicyclic phosphorus esters known for their potent convulsant activity. Their primary mechanism of action involves the antagonism of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This guide synthesizes available data on the neurotoxicity of IPTBO and related compounds, focusing on comparative quantitative data, experimental procedures, and the molecular pathways involved in their toxic effects.

Introduction

Bicyclic phosphorus esters, including this compound (IPTBO), are powerful convulsants that act as antagonists to the GABA receptor[1]. The binding of GABA to its receptor normally induces a conformational change that opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. By blocking this channel, bicyclophosphates disrupt this inhibitory process, leading to central nervous system overstimulation and, at sufficient doses, lethal convulsions[1]. Understanding the relationship between the chemical structure of these compounds and their neurotoxicity is crucial for the development of potential antidotes and for assessing the risks associated with exposure.

Comparative Neurotoxicity Data

The neurotoxicity of this compound and its analogs is typically quantified through in vivo lethality studies (e.g., median lethal dose, LD50) and in vitro receptor binding assays (e.g., half-maximal inhibitory concentration, IC50). While comprehensive comparative data for a wide range of 4-alkylbicyclophosphate analogs remains a subject of ongoing research, available information highlights the extreme potency of this class of compounds.

CompoundAnimal ModelRoute of AdministrationLD50 ValueCitation
This compound (IPTBO)MouseIntraperitoneal180 µg/kg[1]

Table 1: In Vivo Toxicity of this compound. This table summarizes the reported median lethal dose (LD50) for this compound in mice, illustrating its high acute toxicity.

Mechanism of Action: GABA Receptor Antagonism

The primary molecular target of this compound and its analogs is the GABAA receptor. These compounds are non-competitive antagonists that are thought to bind to a site within the chloride ion channel of the receptor, physically occluding the passage of chloride ions. This action is distinct from that of competitive antagonists, which bind to the GABA recognition site itself. The result of this channel blockade is a reduction in GABA-mediated inhibitory postsynaptic currents, leading to a state of neuronal hyperexcitability that manifests as seizures.

GABA_Antagonism cluster_GABA_ergic_Synapse GABAergic Synapse cluster_Inhibition Normal Inhibition cluster_Antagonism Antagonism by Bicyclophosphates GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Blockade Channel Blockade Chloride_Channel->Blockade Neuron_Membrane Postsynaptic Neuronal Membrane Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition IPTBO This compound (or analog) IPTBO->Chloride_Channel Binds to and blocks No_Influx No Cl- Influx Blockade->No_Influx Hyperexcitability Neuronal Hyperexcitability No_Influx->Hyperexcitability Convulsions Convulsions Hyperexcitability->Convulsions

Figure 1: Signaling pathway of GABA-A receptor antagonism by this compound. This diagram illustrates the normal inhibitory action of GABA and how bicyclophosphates disrupt this process by blocking the chloride ion channel, leading to neuronal hyperexcitability and convulsions.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the neurotoxic profiles of bicyclophosphates. Specific parameters may vary between studies.

In Vivo Lethality Assay (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a test compound.

Protocol:

  • Animal Model: Typically, male Swiss-Webster mice are used.

  • Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via a specific route, commonly intraperitoneal (IP) injection.

  • Dose-Response Groups: Several groups of animals are administered different doses of the compound. A control group receives the vehicle only.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. The time to onset of convulsions and time to death are recorded.

  • Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

LD50_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Observation_and_Analysis Observation & Analysis A1 Select Animal Model (e.g., Mice) B1 Establish Dose-Response Groups A1->B1 A2 Prepare Test Compound Solutions B2 Administer Compound (e.g., IP Injection) A2->B2 B1->B2 B3 Administer Vehicle to Control Group B1->B3 C1 Observe for Toxicity and Mortality (24-48h) B2->C1 B3->C1 C2 Record Convulsion Onset and Time to Death C1->C2 C3 Calculate LD50 using Probit Analysis C2->C3

Figure 2: Experimental workflow for in vivo LD50 determination. This flowchart outlines the key steps involved in assessing the acute toxicity of a compound in an animal model.

In Vitro GABA Receptor Binding Assay

Objective: To determine the affinity of a test compound for the GABA receptor ionophore binding site.

Protocol:

  • Tissue Preparation: Synaptosomal membranes are prepared from the brain tissue of a suitable animal model (e.g., rat cortex).

  • Radioligand: A radiolabeled ligand that binds to the ionophore site, such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS), is used.

  • Incubation: The brain membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Structure-Activity Relationships

Conclusion

This compound and its analogs represent a class of highly potent neurotoxicants that act as non-competitive antagonists of the GABA receptor. Their extreme toxicity, as evidenced by low LD50 values, underscores the critical role of the GABAergic system in maintaining central nervous system homeostasis. Further research is needed to fully elucidate the structure-activity relationships within the 4-alkylbicyclophosphate series and to develop effective countermeasures against their toxic effects. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers in the fields of neurotoxicology, pharmacology, and drug development.

References

Validation of a 4-Isopropylbicyclophosphate-Induced Seizure Model for Epilepsy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 4-Isopropylbicyclophosphate (4-IPB)-induced seizure model and its validation for epilepsy research. It is designed to offer an objective comparison with other established chemical convulsant models, supported by experimental data and detailed protocols.

Introduction to the 4-IPB Seizure Model

This compound (4-IPB), also known as IPTBO, is a potent convulsant agent that acts as a non-competitive antagonist of the GABA-A receptor.[1] By blocking the chloride ion channel of the GABA-A receptor complex, 4-IPB inhibits the primary inhibitory neurotransmission in the central nervous system, leading to neuronal hyperexcitability and seizures.[1] This mechanism of action makes the 4-IPB model particularly relevant for studying seizure phenomena related to GABAergic dysfunction.

Comparison with Alternative Seizure Models

The validation of any animal model of seizures relies on its ability to replicate key features of human epilepsy and its responsiveness to standard anti-epileptic drugs. Below is a comparison of the 4-IPB model with two other widely used chemical convulsant models: Pentylenetetrazol (PTZ) and Kainic Acid.

Table 1: Comparison of Chemically-Induced Seizure Models

FeatureThis compound (4-IPB) ModelPentylenetetrazol (PTZ) ModelKainic Acid (KA) Model
Mechanism of Action Non-competitive GABA-A receptor antagonist[1]Non-competitive GABA-A receptor antagonistAgonist of kainate receptors (a subtype of ionotropic glutamate receptors)
Seizure Type Generalized tonic-clonic seizuresPrimarily clonic and tonic-clonic seizuresComplex partial seizures, often evolving to status epilepticus
Route of Administration Intraperitoneal (i.p.), Subcutaneous (s.c.)Intraperitoneal (i.p.), Subcutaneous (s.c.)Intraperitoneal (i.p.), Intrahippocampal
Key Advantages Potent, specific mechanism of action related to GABAergic inhibition.Well-characterized, widely used for screening anti-epileptic drugs.Models key features of temporal lobe epilepsy, including neuronal damage and mossy fiber sprouting.
Key Limitations Limited publicly available validation data. High toxicity.Less specific mechanism of action compared to 4-IPB.High mortality rate, significant neuronal damage which may not be representative of all epilepsy types.
Commonly Measured Parameters Seizure latency, duration, and severity (behavioral scoring), electroencephalography (EEG) recordings.Seizure latency, duration, and severity (Racine or modified scales), EEG recordings.Seizure severity (Racine scale), duration of status epilepticus, neuronal damage assessment (histology), EEG recordings.

Table 2: Template for Behavioral Seizure Parameters

Seizure ModelDose (mg/kg)Latency to First Seizure (min)Average Seizure Duration (sec)Mean Maximal Seizure Severity (Racine Scale)
4-IPB
PTZ
Kainic Acid

Table 3: Template for Electrophysiological Parameters (EEG)

Seizure ModelDose (mg/kg)Latency to First Epileptiform Discharge (min)Total Spike-Wave Discharge Duration (sec)Dominant Frequency during Seizure (Hz)
4-IPB
PTZ
Kainic Acid

Experimental Protocols

4-IPB-Induced Seizure Induction and Monitoring

Objective: To induce seizures in rodents using 4-IPB and monitor the resulting behavioral and electrophysiological changes.

Materials:

  • This compound (4-IPB)

  • Vehicle (e.g., saline, DMSO)

  • Rodents (e.g., mice or rats)

  • Video recording equipment

  • EEG recording system with implanted electrodes

  • Behavioral scoring sheet (e.g., modified Racine scale)

Procedure:

  • Animal Preparation: Surgically implant EEG electrodes over the cortex and/or in specific brain regions (e.g., hippocampus) of the rodents. Allow for a post-operative recovery period.

  • Drug Preparation: Dissolve 4-IPB in the appropriate vehicle to the desired concentration.

  • Administration: Administer the 4-IPB solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-response study should be conducted to determine the optimal dose for inducing seizures without excessive mortality.

  • Monitoring:

    • Behavioral: Immediately after injection, place the animal in an observation chamber and record its behavior for a predetermined period (e.g., 30-60 minutes). Score the seizure severity at regular intervals using a modified Racine scale.

    • Electrophysiological: Simultaneously record the EEG to monitor for the onset, duration, and characteristics of epileptiform discharges.

  • Data Analysis: Analyze the video recordings to determine the latency to the first seizure, the duration of seizures, and the maximal seizure severity. Analyze the EEG data for spike-wave discharges, seizure duration, and spectral changes.

Behavioral Seizure Scoring

A modified Racine scale is commonly used to score the severity of chemically-induced seizures in rodents.

Table 4: Modified Racine Scale for Seizure Severity

ScoreBehavioral Manifestation
0No behavioral change
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)
6Generalized tonic-clonic seizures
7Death

Visualizations

Signaling Pathway of 4-IPB Action

G Mechanism of 4-IPB-Induced Hyperexcitability cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Chloride_Channel Chloride (Cl-) Channel GABA_R->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to Depolarization Depolarization (Hyperexcitability) Chloride_Channel->Depolarization Blocked Cl- influx leads to IPB 4-IPB IPB->Chloride_Channel Blocks Seizure Seizure Depolarization->Seizure Results in G Workflow for Seizure Model Validation start Start: Select Seizure Model (e.g., 4-IPB, PTZ, Kainic Acid) protocol Define Experimental Protocol - Dose-response - Route of administration - Monitoring duration start->protocol induction Induce Seizures in Rodent Cohorts protocol->induction monitoring Simultaneous Behavioral and EEG Monitoring induction->monitoring data_collection Data Collection monitoring->data_collection behavioral_analysis Behavioral Analysis - Seizure Scoring (Racine Scale) - Latency and Duration data_collection->behavioral_analysis eeg_analysis EEG Analysis - Spike-wave detection - Power spectral analysis data_collection->eeg_analysis comparison Comparative Data Analysis behavioral_analysis->comparison eeg_analysis->comparison validation Model Validation - Reproducibility - Pharmacological response comparison->validation end End: Validated Model validation->end G Key Parameters in Seizure Model Validation cluster_inputs Input Variables cluster_outputs Output Measures model Seizure Model (e.g., 4-IPB) dose Convulsant Dose model->dose route Administration Route model->route species Animal Species/Strain model->species behavior Behavioral Seizures (Latency, Duration, Severity) dose->behavior eeg EEG Activity (Spike-wave discharges) dose->eeg route->behavior route->eeg species->behavior species->eeg behavior->eeg Correlate validation Model Validity behavior->validation eeg->validation neurochem Neurochemical Changes (e.g., GABA, Glutamate levels) neurochem->validation

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Isopropylbicyclophosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic compounds is paramount. 4-Isopropylbicyclophosphate (IPTBO), an extremely potent GABA receptor antagonist and convulsant neurotoxin, requires stringent disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of small laboratory quantities of this compound, based on established best practices for handling acute neurotoxins and organophosphate compounds.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is critical to adhere to strict safety protocols. The handling of this compound necessitates a well-ventilated area, preferably within a certified chemical fume hood.[2] All personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.

Table 1: Personal Protective Equipment (PPE) and Emergency Procedures

ItemSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption. Hydrocarbons can penetrate latex and vinyl.[3]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.[2]
Lab Coat Chemically resistant lab coat or gown.Prevents contamination of personal clothing.[2][3]
Respiratory Protection A properly fitted respirator with appropriate cartridges for organic vapors may be necessary based on risk assessment.Minimizes the risk of inhalation, a primary route of exposure for volatile compounds.[4]
Emergency Contact Immediate access to a poison control center and institutional safety officer contact information.Ensures rapid response in case of accidental exposure.[2]
Spill Kit A spill kit containing absorbent materials, decontamination solutions, and waste disposal bags should be readily available.Allows for immediate and safe cleanup of any spills.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a method for the chemical neutralization of small quantities of this compound in a laboratory setting. This procedure is based on the principle of hydrolysis, a common method for the detoxification of organophosphate compounds.[5][6]

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Preparation of Hydrolysis Solution: Prepare a 1 M sodium hydroxide (NaOH) solution in a suitable solvent. A mixture of water and a water-miscible organic solvent (e.g., ethanol or isopropanol) can be used to improve the solubility of the organophosphate.

  • Reaction Setup:

    • In a designated chemical fume hood, place a chemically resistant container (e.g., a borosilicate glass beaker) of appropriate size within a secondary containment vessel.

    • Add the this compound waste to the container. If the waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent first.

    • Slowly and carefully add the 1 M NaOH solution to the container with the this compound waste. A general guideline is to use a significant excess of the NaOH solution (e.g., 10:1 volume ratio of NaOH solution to waste).

  • Neutralization Reaction:

    • Gently stir the mixture using a magnetic stirrer for a minimum of 24 hours at room temperature. This allows for the complete hydrolysis of the organophosphate ester bonds.

    • The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent compound.

  • Waste Neutralization and Disposal:

    • After confirming the complete degradation of this compound, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).

    • The neutralized solution, along with all contaminated materials (including PPE), should be collected in a properly labeled hazardous waste container.

    • Dispose of the hazardous waste through your institution's designated chemical waste management program.

Decontamination of Laboratory Equipment

All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse all glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound. Collect this rinse as hazardous waste.

  • Alkaline Wash: Wash the rinsed equipment with the 1 M NaOH solution and allow it to soak for at least one hour.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps cluster_decon Decontamination start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_hydrolysis Prepare 1M NaOH Solution fume_hood->prep_hydrolysis add_waste Add Waste to Reaction Vessel prep_hydrolysis->add_waste add_naoh Slowly Add NaOH Solution add_waste->add_naoh stir Stir for 24 Hours add_naoh->stir monitor Monitor for Complete Degradation (Optional) stir->monitor neutralize Neutralize Solution to pH 6-8 monitor->neutralize collect_waste Collect as Hazardous Waste neutralize->collect_waste dispose Dispose via Institutional Waste Management collect_waste->dispose decon_equipment Decontaminate All Equipment dispose->decon_equipment end End dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decon_equipment->dispose_ppe dispose_ppe->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. All laboratory procedures should be conducted in strict accordance with institutional safety policies and local, state, and federal regulations. A thorough risk assessment should be performed before handling this compound.

References

Essential Safety and Logistical Information for Handling 4-Isopropylbicyclophosphate

Author: BenchChem Technical Support Team. Date: November 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des conseils de sécurité et de logistique essentiels pour la manipulation du 4-Isopropylbicyclophosphate (IPTBO). En raison de sa toxicité extrême, une adhésion stricte à ces protocoles est impérative pour garantir la sécurité du personnel de laboratoire.

AVIS DE NON-RESPONSABILITÉ IMPORTANT : Aucune fiche de données de sécurité (FDS) spécifique au this compound (CAS : 51052-72-3) n'a pu être localisée. Ce guide est basé sur les informations disponibles concernant sa toxicité connue en tant que puissant antagoniste des récepteurs GABA et convulsivant, ainsi que sur les protocoles généraux de manipulation des organophosphorés hautement toxiques. Avant toute manipulation de cette substance, une évaluation formelle des risques doit être menée par des professionnels de la sécurité qualifiés et, si possible, la FDS du fabricant doit être obtenue et consultée.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure (inhalation, dermal, ingestion, and ocular).

Equipment Specifications Purpose
Protection Respiratoire Appareil respiratoire autonome (ARA) ou respirateur à adduction d'air avec bouteille d'évacuation.Pour prévenir l'inhalation d'aérosols ou de vapeurs hautement toxiques.
Protection des Mains Gants intérieurs en nitrile, recouverts de gants en caoutchouc butyle ou Viton™.Fournit une protection à double barrière contre le contact cutané.
Protection des Yeux et du Visage Lunettes de protection contre les éclaboussures chimiques et un écran facial complet.Protège contre les éclaboussures et les aérosols.
Protection Corporelle Combinaison de protection chimique de catégorie III, type 3 ou 4.Offre une protection complète du corps contre la pénétration de produits chimiques liquides.
Protection des Pieds Bottes de sécurité résistantes aux produits chimiques avec couvre-bottes.Protège les pieds de l'exposition et de la contamination.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must occur within a designated controlled area, such as a certified chemical fume hood or a glovebox.

  • Preparation :

    • Ensure that all required PPE is inspected and properly donned before entering the controlled area.

    • Verify that the chemical fume hood or glovebox is functioning correctly.

    • Prepare all necessary equipment and reagents within the controlled area to minimize movement in and out.

    • Have a spill kit specifically for highly toxic compounds readily accessible.

  • Handling :

    • Dispense the smallest quantity of this compound required for the experiment.

    • Utiliser des techniques qui minimisent la génération d'aérosols.

    • Keep all containers of this compound tightly sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using a validated decontamination procedure.

    • Remove PPE in a designated doffing area, avoiding cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Segregation :

    • Segregate all contaminated waste, including PPE, consumables, and excess chemical, from other laboratory waste streams.

  • Containment :

    • Solid waste should be placed in a dedicated, labeled, leak-proof container.

    • Liquid waste should be collected in a labeled, sealed, and compatible waste container.

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Emergency Procedures

Immediate and decisive action is critical in the event of an emergency.

Spill Response
  • Evacuate : Immediately evacuate the affected area.

  • Alert : Notify personnel in the vicinity and your laboratory supervisor.

  • Isolate : Restrict access to the spill area.

  • Contact EHS : Contact your institution's EHS department and emergency services. Do not attempt to clean up a spill of this material unless you are trained and equipped to do so.

First Aid for Exposure
Exposure Route Immediate Action
Inhalation Déplacer la personne à l'air frais. Appeler immédiatement une assistance médicale.
Skin Contact Retirer immédiatement les vêtements contaminés. Rincer la peau avec de grandes quantités d'eau pendant au moins 15 minutes. Consulter un médecin d'urgence.
Eye Contact Rincer immédiatement les yeux avec de grandes quantités d'eau pendant au moins 15 minutes, en soulevant occasionnellement les paupières supérieures et inférieures. Consulter immédiatement un ophtalmologiste.
Ingestion Ne pas faire vomir. Rincer la bouche avec de l'eau. Appeler immédiatement une assistance médicale.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Controlled Area) cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect & Don PPE prep2 Verify Fume Hood/Glovebox prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Dispense Minimum Quantity prep3->handle1 handle2 Minimize Aerosols handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff PPE in Designated Area post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated Waste post3->disp1 disp2 Contain in Labeled, Sealed Containers disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3

Caption: Safe Handling and Disposal Workflow for this compound.

Emergency_Response_Exposure cluster_actions Immediate Actions cluster_medical Medical Response cluster_followup Post-Exposure Follow-Up exposure Accidental Exposure Occurs action1 Remove from Exposure Source exposure->action1 action2 Administer First Aid (per route) action1->action2 action3 Alert Supervisor & Colleagues action2->action3 med1 Call Emergency Medical Services action3->med1 med2 Provide SDS (if available) to Responders med1->med2 med3 Transport to Medical Facility med2->med3 follow1 Document the Incident med3->follow1 follow2 Investigate Cause of Exposure follow1->follow2 follow3 Implement Corrective Actions follow2->follow3

Caption: Emergency Response Protocol for Accidental Exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropylbicyclophosphate
Reactant of Route 2
4-Isopropylbicyclophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.